molecular formula C8H8BrNO B070364 3-Bromo-4-methylbenzamide CAS No. 183723-09-3

3-Bromo-4-methylbenzamide

Cat. No.: B070364
CAS No.: 183723-09-3
M. Wt: 214.06 g/mol
InChI Key: HAUIONXDUJDQSK-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzamide is a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. This aromatic benzamide derivative, functionalized with a bromo substituent at the meta-position and a methyl group at the para-position, offers versatile reactivity for constructing complex molecular architectures. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse aromatic and heteroaromatic systems. Concurrently, the electron-donating methyl group can influence the compound's electronic properties and metabolic stability. The primary amide group provides hydrogen-bonding capability, which is crucial for interactions with biological targets, making this compound a key precursor in the development of pharmaceutical candidates, particularly in protease inhibitor and receptor modulator programs. Researchers utilize this compound in the synthesis of compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies to explore and optimize bioactive molecules. It is supplied as a high-purity solid to ensure reproducibility in experimental outcomes. Proper handling in a well-ventilated laboratory environment is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIONXDUJDQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350497
Record name 3-bromo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183723-09-3
Record name 3-bromo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-4-methylbenzamide. Due to the limited availability of experimental data for this specific compound, this report also includes predicted values and information from structurally similar molecules to provide a broader context for researchers. All quantitative data is summarized in clear, structured tables, and a plausible experimental workflow for its synthesis is provided.

Core Physicochemical Properties

This compound is a halogenated aromatic amide. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxamide group. This combination of functional groups suggests its potential as an intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activity.

PropertyValueSource/Comment
IUPAC Name This compound[1]
CAS Number 183723-09-3
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Physical Form Solid
Boiling Point 284.9 ± 33.0 °C at 760 mmHg
Melting Point 177-182 °C (for isomer 4-Bromo-3-methylbenzamide)[2]
Solubility Data not available. Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, DMSO, and acetone based on its structure.
pKa 14.04 ± 0.46 (Predicted for 3-Bromo-4-fluoro-N-methylbenzamide)[3]
logP Data not available.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and common synthetic route would involve the amidation of 3-bromo-4-methylbenzoic acid. This two-step process would first involve the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a reaction with ammonia.

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, oxalyl chloride (1.2 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is then added. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-bromo-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 3-bromo-4-methylbenzoyl chloride is dissolved in an appropriate aprotic solvent like dichloromethane. The solution is cooled to 0 °C in an ice bath. A solution of aqueous ammonia (excess) is then added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid precipitate is collected by filtration, washed with cold water, and then dried to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Below is a DOT script visualizing the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification A 3-Bromo-4-methylbenzoic Acid C 3-Bromo-4-methylbenzoyl Chloride (Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E Crude this compound C->E Amidation D Ammonia (NH₃) D->E F Crude Product E->F Proceed to Purification G Recrystallization F->G H Pure this compound G->H I Characterization (NMR, IR, MS) H->I G cluster_pathway Hypothetical Signaling Pathway Modulation A External Stimulus B Receptor A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cellular Response (Proliferation, Survival, etc.) G->H I This compound (Hypothetical Inhibitor) I->E Inhibition

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methylbenzamide. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its chemical structure, and a detailed, standardized protocol for experimentally determining its solubility in various organic solvents.

Introduction to this compound

This compound is a halogenated aromatic amide. Its structure, featuring a polar amide group and a substituted phenyl ring, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility is fundamental for reaction setup, purification processes like crystallization, and formulation development.

Physicochemical Properties:

PropertyValueSource
CAS Number 183723-09-3[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Physical Form Solid[1][2]
Boiling Point 284.9 ± 33.0 °C at 760 mmHg[1]
Storage Temperature Room Temperature[1][2]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle "like dissolves like". The molecular structure of this compound contains both polar (amide group) and nonpolar (brominated methylphenyl group) regions, which dictates its interaction with different types of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amide group can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents can effectively solvate the polar amide group through dipole-dipole interactions. High solubility is predicted in strong polar aprotic solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl group will have favorable interactions with these solvents. However, the highly polar amide group will significantly limit solubility. Low solubility is expected in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can solvate a wide range of organic molecules. Moderate solubility is anticipated.

The following diagram illustrates the relationship between the structural features of this compound and its expected solubility.

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25 °C

SolventSolvent ClassSolubility ( g/100 mL)Observations
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
WaterPolar Protic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Tetrahydrofuran (THF)Polar Aprotic
Dichloromethane (DCM)Chlorinated
ChloroformChlorinated
TolueneNonpolar
HexaneNonpolar
Diethyl EtherEthereal

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and commonly used technique for determining the solubility of a solid compound in a solvent.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4][5]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[6]

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step removes any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve (e.g., using HPLC-UV). Calculate the concentration in the original saturated solution.

  • Data Recording: Record the solubility in g/100 mL or mg/mL. Repeat the experiment at least in triplicate to ensure reproducibility.

The following diagram outlines the experimental workflow for this protocol.

G Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination start Start prep 1. Sample Preparation Add excess solid to known volume of solvent. start->prep equilibrate 2. Equilibration Shake at constant temp (e.g., 24-48h). prep->equilibrate settle 3. Settling Allow excess solid to sediment (≥2h). equilibrate->settle filter 4. Filtration Withdraw supernatant and filter (e.g., 0.45 µm). settle->filter quantify 5. Quantification Analyze concentration via Gravimetry or HPLC/UV-Vis. filter->quantify end End quantify->end

Caption: Workflow for isothermal shake-flask solubility determination.

Safety Information

This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[2]

References

An In-depth Technical Guide to 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the chemical properties, synthesis, and analysis of 3-Bromo-4-methylbenzamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted aromatic amide. Its fundamental molecular properties are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₈H₈BrNO[1][2]
Molecular Weight214.06 g/mol [1][3]
IUPAC NameThis compound[2]
CAS Number183723-09-3[1]

Illustrative Experimental Protocol: Synthesis of a Substituted Benzamide

Objective: To synthesize N-methyl-4-bromobenzamide via the acylation of methylamine with 4-bromobenzoyl chloride.

Materials:

  • 4-bromobenzoyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • A solution of methylamine in THF (e.g., 2.0 N)

  • Hydrochloric acid (2.0 N)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4-bromobenzoyl chloride (1 equivalent) in dichloromethane.[5]

  • Add triethylamine (2.2 equivalents) to the solution.[5]

  • Slowly add a solution of methylamine in THF dropwise while stirring.[5]

  • Continue stirring the reaction mixture at room temperature for 1 hour.[5]

  • Quench the reaction by adding 2.0 N hydrochloric acid.[5]

  • Extract the product into dichloromethane.[5]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[5]

  • Concentrate the solution under reduced pressure to yield the crude product.[5]

  • The pure product can be obtained by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

Visualized Workflow: General Synthesis of Substituted Benzamides

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzamide, such as this compound, from a corresponding benzoic acid derivative.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup and Purification cluster_end Final Product & Analysis A Substituted Benzoic Acid (e.g., 3-Bromo-4-methylbenzoic acid) D Acyl Chloride Formation A->D B Chlorinating Agent (e.g., Thionyl Chloride) B->D C Amine Source (e.g., Ammonia or Primary/Secondary Amine) E Amidation C->E D->E Intermediate F Quenching & Extraction E->F G Drying & Solvent Removal F->G H Purification (e.g., Recrystallization or Chromatography) G->H I Pure Substituted Benzamide H->I J Characterization (NMR, MS, etc.) I->J

Caption: Generalized workflow for the synthesis of substituted benzamides.

References

A Technical Guide to 3-Bromo-4-methylbenzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Bromo-4-methylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a bromine atom and a reactive amide group, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis from 3-bromo-4-methylbenzoic acid, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's primary application as a strategic tool in drug development, specifically in the generation of compound libraries for structure-activity relationship (SAR) studies through cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzene ring substituted with bromo, methyl, and carboxamide groups at positions 3, 4, and 1, respectively. The IUPAC name for this compound is confirmed as this compound.[2]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 183723-09-3[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [2]
Physical Form Solid[1]
Boiling Point 284.9 °C (Predicted)[1]
Storage Sealed in dry, room temperature[2]
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302, H315, H319, H335[1][2]

Synthesis and Experimental Protocol

The most direct and common synthesis of this compound involves a two-step procedure starting from the commercially available 3-bromo-4-methylbenzoic acid. The first step is the activation of the carboxylic acid by converting it into a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with ammonia to form the target amide.[3][4]

Overall Reaction Scheme

The synthesis proceeds as follows:

  • Step 1: Reaction of 3-bromo-4-methylbenzoic acid with thionyl chloride (SOCl₂) to form 3-bromo-4-methylbenzoyl chloride.

  • Step 2: Reaction of 3-bromo-4-methylbenzoyl chloride with excess aqueous ammonia to yield this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Bromo-4-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Aqueous Ammonia (NH₄OH) (excess)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-4-methylbenzoic acid (e.g., 5.0 g, 23.25 mmol).

  • Add anhydrous toluene (40 mL) to the flask.

  • Slowly add thionyl chloride (e.g., 2.55 mL, 34.88 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-4-methylbenzoyl chloride, a liquid or low-melting solid, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool a 250 mL beaker containing concentrated aqueous ammonia (e.g., 50 mL) in an ice bath.

  • Dissolve the crude 3-bromo-4-methylbenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane (e.g., 20 mL).

  • Add the solution of the acyl chloride dropwise to the cold, stirred aqueous ammonia. This reaction is exothermic and should be performed slowly to control the temperature.[2][5]

  • Upon addition, a white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (3 x 30 mL) to remove ammonium salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

  • Dry the purified product in a vacuum oven.

Synthesis Workflow Diagram

G Diagram 1: Synthesis Workflow for this compound cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start 3-Bromo-4-methylbenzoic Acid reagent1 + Thionyl Chloride (SOCl₂) in Toluene start->reagent1 product1 3-Bromo-4-methylbenzoyl Chloride reagent1->product1 Reflux reagent2 + Conc. Ammonia (aq) in DCM product1->reagent2 product2 Crude this compound reagent2->product2 0 °C purify Recrystallization (Ethanol/Water) product2->purify final Pure this compound purify->final

Caption: Synthesis of this compound from its corresponding benzoic acid.

Spectroscopic Data Analysis

The structural identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. While a dedicated public spectrum is not available, the expected data can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Value / Observation
¹H NMR δ (ppm) in CDCl₃~ 7.8-8.0 (s, 1H, Ar-H ortho to C=O) ~ 7.5-7.7 (d, 1H, Ar-H) ~ 7.2-7.4 (d, 1H, Ar-H) ~ 6.0-6.5 (br s, 2H, -CONH₂) ~ 2.45 (s, 3H, -CH₃)
¹³C NMR δ (ppm) in CDCl₃~ 168-170 (C=O) ~ 135-140 (Ar-C) ~ 130-134 (Ar-C) ~ 125-130 (Ar-C) ~ 120-125 (Ar-C-Br) ~ 20-22 (-CH₃)
FT-IR ν (cm⁻¹)~ 3400-3200 (N-H stretch, two bands) ~ 3050 (Ar C-H stretch) ~ 2950 (Alkyl C-H stretch) ~ 1660 (C=O stretch, Amide I) ~ 1600 (N-H bend, Amide II)
Mass Spec. [M]⁺, [M+2]⁺Isotopic pattern for one bromine atom (approx. 1:1 ratio) at m/z 213 and 215.

Applications in Research and Drug Development

The primary value of this compound in a research context, particularly for drug development, lies in its utility as a versatile chemical intermediate. The benzamide functional group is a common feature in many biologically active molecules, recognized as a "privileged structure" in medicinal chemistry for its ability to form key hydrogen bonds with biological targets.[6]

The most significant feature for synthetic diversification is the bromine atom. It serves as a highly effective "synthetic handle" for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions.[7][8] This allows for the systematic and efficient introduction of a wide variety of substituents at the 3-position of the ring.

This strategy is fundamental to Structure-Activity Relationship (SAR) studies. By starting with the common core of this compound, researchers can generate a library of analogous compounds, each with a different group in place of the bromine. Screening this library against a biological target (e.g., an enzyme or receptor) allows for the identification of which substituents enhance potency, selectivity, or other desirable pharmacological properties, ultimately leading to the optimization of a lead drug candidate.

G Diagram 2: Role in Drug Discovery via SAR Studies cluster_coupling Suzuki Cross-Coupling cluster_screening Biological Evaluation cluster_outcome Lead Optimization start This compound (Core Scaffold) reagents Arylboronic Acids (R-B(OH)₂) + Pd Catalyst start->reagents library Library of Analogs (Diverse 'R' Groups) reagents->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_compound Optimized Lead Compound sar->lead_compound target Biological Target (e.g., Kinase Signaling Pathway) lead_compound->target Modulates Activity

Caption: Use of this compound in SAR studies to develop targeted therapies.

References

Commercial Sourcing and Technical Overview of 3-Bromo-4-methylbenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 3-Bromo-4-methylbenzamide, a key building block in contemporary drug discovery and organic synthesis. Aimed at researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, this document outlines key suppliers, available quantities, and purity levels. Furthermore, it presents a generalized workflow for the procurement and initial experimental assessment of such chemical intermediates.

Summary of Commercial Suppliers

The acquisition of high-quality starting materials is a critical first step in any research and development campaign. This compound (CAS No. 183723-09-3) is available from a range of commercial suppliers. The following table summarizes publicly available data from several vendors, offering a comparative snapshot of purity, offered quantities, and pricing. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.

SupplierPurityAvailable QuantitiesPrice (USD)
Sunway Pharm Ltd97%1g, 5g, 25g$85.00, $259.00, $777.00
Sigma-Aldrich95%InquireInquire
Ambeed, Inc.95%InquireInquire

Note: Pricing and availability are subject to change. The information presented is based on publicly accessible data and may not reflect the most current offerings.

Experimental Protocols and Applications

The synthesis of similar benzamide derivatives often involves the amidation of a corresponding benzoic acid or acyl chloride. For example, a general approach could involve the coupling of 3-bromo-4-methylbenzoic acid with an appropriate amine in the presence of a coupling agent.

Supplier Selection and Compound Validation Workflow

The process of selecting a chemical supplier and validating a new compound for research purposes is a multi-step process. The following diagram illustrates a typical workflow from initial supplier identification to the decision to proceed with a particular batch of material for larger-scale experiments.

cluster_0 Phase 1: Procurement cluster_1 Phase 2: Quality Control & Validation cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request Quotations & Certificates of Analysis A->B C Compare Purity, Price, and Lead Time B->C D Select Supplier and Procure Sample C->D E In-house Analytical Confirmation (e.g., NMR, LC-MS) D->E F Small-Scale Test Reaction E->F G Assess Purity and Yield of Product F->G H Proceed with Large-Scale Experiments? G->H I Approve Supplier for Future Purchases H->I Yes J Re-evaluate Supplier or Compound Source H->J No

Caption: Workflow for chemical supplier selection and compound validation.

This structured approach ensures that the chemical starting materials meet the necessary quality standards before being committed to extensive and costly research and development efforts.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromo-4-methylbenzamide (CAS No. 183723-09-3). The content herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a substituted benzamide with the molecular formula C₈H₈BrNO. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxamide group.

PropertyValueReference
CAS Number 183723-09-3[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [2][3]
IUPAC Name This compound[1]
Physical Form Solid or liquid[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]
Purity Typically available at 95% or higher[1]
InChI Key HAUIONXDUJDQSK-UHFFFAOYSA-N[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial when handling this chemical.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral
Skin Corrosion/Irritation
Serious Eye Damage/Eye Irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)

Specific category information was not consistently available across all sources.

Hazard Statements (H-phrases): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety Handling Workflow

start Start: Handling this compound ppe Wear Personal Protective Equipment (PPE) - Safety goggles - Gloves - Lab coat start->ppe ventilation Work in a well-ventilated area (e.g., fume hood) ppe->ventilation storage Store in a cool, dry place away from incompatible materials ventilation->storage spill Spill Occurs ventilation->spill Potential Hazard exposure Exposure Occurs ventilation->exposure Potential Hazard disposal Dispose of waste according to local, state, and federal regulations storage->disposal spill_response Follow spill response protocol: - Evacuate area - Use absorbent material - Dispose of as hazardous waste spill->spill_response spill_response->disposal first_aid Provide First Aid: - Eye: Rinse with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention exposure->first_aid end End of Procedure first_aid->end disposal->end

Caption: General workflow for safely handling this compound.

Experimental Protocols

Proposed Synthesis of this compound from 3-Bromo-4-methylbenzoic Acid:

This protocol is a general representation and may require optimization.

Method 1: Via Acyl Chloride Intermediate

  • Activation of the Carboxylic Acid: 3-Bromo-4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the acyl chloride intermediate. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

  • Amidation: The resulting acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form this compound. This reaction is typically exothermic and is often performed at low temperatures (e.g., 0 °C) to control the reaction rate.

  • Workup and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The crude product can then be purified by recrystallization or column chromatography.

Method 2: Using a Coupling Agent

  • Reaction Setup: 3-Bromo-4-methylbenzoic acid is dissolved in a suitable aprotic solvent, such as DMF or DCM.

  • Addition of Reagents: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), along with an activator like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), is added to the solution. An amine source, such as ammonium chloride, and a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are then introduced.

  • Reaction and Monitoring: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The workup typically involves filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and then partitioning the mixture between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

Synthesis Workflow Diagram

start Start: 3-Bromo-4-methylbenzoic Acid activation Activation of Carboxylic Acid start->activation amidation Amidation with Ammonia Source activation->amidation workup Reaction Workup (e.g., washing, extraction) amidation->workup purification Purification (e.g., recrystallization, chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the benzamide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[4] Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[4]

The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, can influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate the lipophilicity and metabolic stability of the molecule, while the methyl group can affect its binding to biological targets.

Given its structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical research.[5][6] The amide functionality can participate in hydrogen bonding, a crucial interaction in many ligand-receptor binding events. The bromo- and methyl-substituted phenyl ring provides a scaffold that can be further functionalized to explore structure-activity relationships (SAR) in medicinal chemistry programs.[7]

Potential Signaling Pathway Interaction (Hypothetical)

compound This compound (or derivative) target Hypothetical Target Protein (e.g., Kinase, Receptor) compound->target Binds to/Modulates pathway Downstream Signaling Pathway target->pathway Activates/Inhibits response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response Leads to

Caption: A hypothetical signaling pathway involving a this compound derivative.

Conclusion

This compound is a valuable chemical intermediate with defined handling and safety requirements. This guide provides a summary of its known properties, hazards, and a plausible synthetic approach. While direct biological data is limited, its structural features suggest potential for use in the development of novel therapeutic agents. Researchers and drug development professionals should adhere to the safety precautions outlined and can use the provided information as a foundation for further investigation and application of this compound.

References

Spectroscopic and Structural Elucidation of 3-Bromo-4-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Bromo-4-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.6dd1HAr-H
~7.3d1HAr-H
~6.0 (broad)s2H-CONH₂
2.4s3H-CH₃
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~168C=O
~140Ar-C
~135Ar-C
~132Ar-C
~130Ar-C
~128Ar-C
~125Ar-C
~20-CH₃

Note: Predicted data is based on analogous compounds and spectroscopic principles.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350-3150Strong, BroadN-H stretch (amide)
3080-3010MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (methyl)
~1660StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
1500-1400Medium-StrongC=C stretch (aromatic)
~1050MediumC-Br stretch

Note: Predicted data is based on characteristic group frequencies.

Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
213/215High[M]⁺ (Molecular ion peak, bromine isotopes)
197/199Medium[M-NH₂]⁺
184/186Medium[M-CO]⁺
171High[M-Br]⁺
118Medium[C₈H₈NO-Br]⁺
90Medium[C₇H₆]⁺

Note: Predicted fragmentation is based on common fragmentation patterns for benzamides and bromo-aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below. These protocols are generalized for solid organic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise ratio.

  • Process the FID and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization-Mass Spectrometer (ESI-MS).

Sample Preparation (for GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with Electron Ionization - EI):

  • The sample is vaporized and separated on the GC column.

  • As the compound elutes from the column, it enters the ion source of the mass spectrometer.

  • The molecules are ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct solid analysis MS Mass Spectrometry (GC-MS) Sample->MS Dissolve in volatile solvent NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

The Versatility of the Benzamide Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet elegant chemical motif, has proven to be a cornerstone in modern medicinal chemistry. Its remarkable versatility, arising from the amide linkage's ability to form key hydrogen bonds and the phenyl ring's amenability to diverse substitutions, has led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted applications of benzamide derivatives, focusing on their roles as anticancer, antipsychotic, antiemetic, and antimicrobial agents. It delves into their mechanisms of action, quantitative efficacy, detailed experimental protocols, and the intricate signaling pathways they modulate, offering a comprehensive resource for professionals in drug discovery and development.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Benzamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a range of malignancies. Their antitumor properties are often attributed to their ability to interfere with critical cellular processes such as epigenetic regulation and microtubule dynamics.

Mechanism of Action: HDAC and Tubulin Inhibition

A prominent mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of Histone Deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes. The o-aminobenzamide moiety found in many of these derivatives acts as a key pharmacophore, chelating with the zinc ion in the active site of HDACs, thereby inhibiting their function.[1][2] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Another important anticancer mechanism of certain benzamide derivatives is the inhibition of tubulin polymerization .[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these benzamide compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3]

Signaling Pathways

The anticancer activity of benzamide derivatives involves the modulation of several key signaling pathways. As HDAC inhibitors, they can reactivate silenced tumor suppressor genes, such as p21 and p53, leading to cell cycle arrest and apoptosis.[5][6] Some derivatives have also been shown to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[7]

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HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway Benzamide_HDACi Benzamide HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Benzamide_HDACi->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Acetylated_Histones->Histones Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Maintains TSG_Transcription Tumor Suppressor Gene Transcription Relaxed_Chromatin->TSG_Transcription Allows p21_p53 p21, p53, etc. TSG_Transcription->p21_p53 Expression of Cell_Cycle_Arrest Cell Cycle Arrest p21_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p21_p53->Apoptosis

HDAC Inhibition Signaling Pathway

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Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Pathway cluster_tubulin Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Benzamide_Tubulin_I Benzamide Tubulin Inhibitor Colchicine_Site Colchicine Binding Site on β-Tubulin Benzamide_Tubulin_I->Colchicine_Site Binds to Disrupted_Dynamics Disruption of Microtubule Dynamics Benzamide_Tubulin_I->Disrupted_Dynamics Leads to Mitotic_Spindle Mitotic Spindle Formation Failure Disrupted_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Tubulin Polymerization Inhibition Pathway
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzamide derivatives against various human cancer cell lines.

Compound IDTargetCell LineCancer TypeIC50 (nM)Reference
20b TubulinA549Lung12[8]
HeLaCervical15[8]
MCF-7Breast27[8]
Compound 48 TubulinA549Lung8.9[3]
HCT116Colon7.6[3]
MS-275 (Entinostat) HDACK562Leukemia200[9]
A549Lung800[9]
4f KinaseA549Lung7500[10]
HeLaCervical9300[10]
MCF-7Breast8900[10]
Nimesulide Derivative TubulinMDA-MB-468Breast3.89[11]
DU145Prostate2.30[11]
Experimental Protocols

A common method for the synthesis of N-substituted benzamides involves the coupling of a benzoic acid derivative with an appropriate amine.[10][12][13]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride or a coupling agent (e.g., EDC, HOBt)

  • Substituted amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

Procedure:

  • Acid Chloride Formation (if applicable): To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the substituted amine and a base (e.g., TEA) in an anhydrous solvent. To this solution, add the acid chloride (or the benzoic acid and coupling agents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The MTT assay is a colorimetric method used to assess cell viability.[1][6][14]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Benzamide derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide derivative for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

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MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Benzamide Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan with DMSO Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow

Antipsychotic Applications: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzamides, such as amisulpride and sulpiride, are atypical antipsychotics used in the treatment of schizophrenia. Their therapeutic effects are primarily mediated by their interaction with dopamine and serotonin receptors in the central nervous system.

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Benzamide antipsychotics exhibit a dual, dose-dependent mechanism of action. At low doses, they preferentially block presynaptic dopamine D2/D3 autoreceptors, which enhances dopamine release and transmission, leading to an improvement in the negative symptoms of schizophrenia.[9][13] At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors, particularly in the mesolimbic pathway, which is effective in treating the positive symptoms of schizophrenia.[9][13] Some benzamide derivatives also show affinity for serotonin 5-HT1A receptors.[15]

Signaling Pathway

The antagonism of postsynaptic D2 receptors by benzamide antipsychotics inhibits the Gαi-coupled signaling cascade. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

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D2_Antagonism_Pathway Dopamine D2 Receptor Antagonism Pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Benzamide_AP Benzamide Antipsychotic Benzamide_AP->D2_Receptor Blocks G_Protein Gαi Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Leads to

Dopamine D2 Receptor Antagonism Pathway
Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities (Ki) of some benzamide antipsychotics for dopamine and serotonin receptors.

CompoundReceptorKi (nM)Reference
Amisulpride D22.8[16]
D33.2[16]
Sulpiride D213.5[17]
Nemonapride D20.38[18]
Experimental Protocols

This assay measures the affinity of a benzamide derivative for the D2 receptor by its ability to displace a radiolabeled ligand.[2][19][20]

Materials:

  • Cell membranes expressing D2 receptors (e.g., from CHO or HEK cells)

  • Radioligand (e.g., [³H]Spiperone)

  • Benzamide derivative test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the benzamide test compound in a 96-well plate.

  • Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

  • Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Antiemetic Applications: Blocking Pro-emetic Signals

Benzamide derivatives like metoclopramide are widely used as antiemetics to manage nausea and vomiting, particularly those induced by chemotherapy and post-operative states.

Mechanism of Action: D2 and 5-HT3 Receptor Antagonism

The antiemetic action of benzamides is primarily due to their antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[4] At higher doses, some benzamides, such as metoclopramide, also exhibit antagonist activity at serotonin 5-HT3 receptors, which are ligand-gated ion channels involved in the vomiting reflex.[4][21]

Signaling Pathway

Antagonism of 5-HT3 receptors by benzamides prevents the binding of serotonin, which would otherwise open the ion channel and cause depolarization of the neuron, triggering the vomiting reflex.

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HT3_Antagonism_Pathway 5-HT3 Receptor Antagonism Pathway Serotonin Serotonin (5-HT) HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3_Receptor Binds Benzamide_AE Benzamide Antiemetic Benzamide_AE->HT3_Receptor Blocks No_Signal Emetic Signal Blocked Benzamide_AE->No_Signal Ion_Channel_Open Ion Channel Opens HT3_Receptor->Ion_Channel_Open Leads to Ion_Influx Na+, K+, Ca2+ Influx Ion_Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Emetic_Signal Emetic Signal Propagation Depolarization->Emetic_Signal

5-HT3 Receptor Antagonism Pathway
Quantitative Data: Antiemetic Efficacy

The following table includes data on the antiemetic efficacy of some benzamide derivatives.

CompoundModelEmetic StimulusED50 (mg/kg)RouteReference
Dazopride PatientsChemotherapy0.5 - 4.0 (dose range)i.v.[22]
Compound 10 FerretCisplatin0.004i.v. / p.o.[23]
Experimental Protocols

An improved synthesis of metoclopramide involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine.[8][9][17]

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid

  • N,N-diethylethylenediamine

  • Condensing agent (e.g., phosphorus oxychloride)

  • Solvent (e.g., toluene)

Procedure:

  • Reflux a mixture of 4-amino-5-chloro-2-methoxybenzoic acid and a condensing agent in a suitable solvent.

  • Add N,N-diethylethylenediamine to the reaction mixture and continue refluxing.

  • After cooling, neutralize the reaction mixture and extract the product.

  • Purify the crude metoclopramide by recrystallization.

The ferret is a standard model for assessing antiemetic drug efficacy due to its well-developed emetic reflex.[24][25]

Procedure:

  • Acclimatization: Acclimatize male ferrets to the experimental conditions.

  • Drug Administration: Administer the benzamide test compound or vehicle via the desired route (e.g., oral, intravenous).

  • Emetic Challenge: After a specified pretreatment time, administer an emetic agent (e.g., cisplatin).

  • Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.

  • Data Analysis: Calculate the percentage reduction in emetic events in the drug-treated group compared to the vehicle control group to determine the antiemetic efficacy.

Antimicrobial Applications: Combating Pathogenic Microbes

Benzamide derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.[13][26]

Mechanism of Action

The exact mechanisms of antimicrobial action for many benzamide derivatives are still under investigation. However, some studies suggest that they may interfere with microbial cell wall synthesis or disrupt cell membrane integrity.[27]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected benzamide derivatives against different microbial strains.

Compound IDOrganismMIC (µg/mL)Reference
5a Bacillus subtilis6.25[13][26]
Escherichia coli3.12[13][26]
6b Bacillus subtilis6.25[13][26]
Escherichia coli3.12[13][26]
6c Bacillus subtilis6.25[13][26]
Escherichia coli3.12[13][26]
Compound 5 Aspergillus fumigatus- (Excellent activity)
Experimental Protocols

These compounds can be synthesized from isatoic anhydride and various amines using either conventional heating or microwave irradiation.

Materials:

  • Isatoic anhydride

  • Substituted amine

  • Dimethylformamide (DMF)

Procedure (Microwave-assisted):

  • Mix isatoic anhydride and the substituted amine in the presence of a few drops of DMF.

  • Expose the mixture to microwave irradiation (e.g., 140-420 W) for 4-10 minutes.

  • Monitor the reaction by TLC.

  • After completion, purify the product by recrystallization.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][26][27]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzamide derivative stock solution

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the benzamide derivative in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the inoculum to each well containing the compound dilutions. Include growth and sterility controls.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Drug Discovery and Development Workflow

The development of novel benzamide derivatives follows a structured workflow common in medicinal chemistry, from initial hit identification to lead optimization and preclinical evaluation. Understanding structure-activity relationships (SAR) is crucial for rationally designing more potent and selective compounds.

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SAR_Logic Structure-Activity Relationship (SAR) Logic cluster_modifications Chemical Modifications Core_Scaffold Benzamide Core Scaffold R1 Substitution at R1 (e.g., Phenyl Ring) Core_Scaffold->R1 R2 Substitution at R2 (e.g., Amide Nitrogen) Core_Scaffold->R2 Linker Linker Modification Core_Scaffold->Linker Biological_Activity Biological Activity (Potency, Selectivity) R1->Biological_Activity R2->Biological_Activity Linker->Biological_Activity SAR_Analysis SAR Analysis Biological_Activity->SAR_Analysis New_Derivatives Design of New Derivatives SAR_Analysis->New_Derivatives New_Derivatives->R1

Structure-Activity Relationship (SAR) Logic

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Drug_Discovery_Workflow Drug Discovery and Development Workflow Target_ID Target Identification & Validation Hit_Discovery Hit Discovery (e.g., HTS) Target_ID->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, safety) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval Market Marketed Drug Approval->Market

Drug Discovery and Development Workflow

Conclusion

The benzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents with significant clinical impact. Its continued exploration in drug discovery programs holds immense promise for the development of novel and improved treatments for cancer, psychiatric disorders, emesis, and infectious diseases. The ability to systematically modify the benzamide core and understand the resulting structure-activity relationships will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. This guide serves as a testament to the enduring legacy and future potential of benzamide derivatives in the advancement of human health.

References

Methodological & Application

Synthesis of N-Substituted 3-Bromo-4-methylbenzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted 3-Bromo-4-methylbenzamide derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The methodologies outlined below cover common and effective amide bond formation techniques, offering a guide for the preparation of a diverse library of these derivatives for further investigation.

Introduction

N-substituted benzamides are a prominent structural motif in a wide array of pharmacologically active molecules. The this compound scaffold, in particular, serves as a versatile starting point for the development of novel drug candidates. The presence of the bromo substituent allows for further functionalization through cross-coupling reactions, while the methyl group can influence the compound's pharmacokinetic properties. These derivatives have been explored for their potential as enzyme inhibitors, including roles in anticancer research.

Synthetic Methodologies

The synthesis of N-substituted this compound derivatives is primarily achieved through the formation of an amide bond between 3-bromo-4-methylbenzoic acid (or its activated form) and a primary or secondary amine. The choice of coupling method depends on the nature of the amine, desired reaction conditions, and scalability. Three common and effective methods are detailed below.

Data Presentation: Synthesis of N-Substituted this compound Derivatives
EntryN-SubstituentCoupling MethodSolventReaction TimeYield (%)Reference
1PhenylFe-mediatedWater36 h64[1]
24-MethylbenzylRitter AmidationSolvent-free4 h81[2]
34-AcetylphenylNot specifiedNot specifiedNot specifiedNot specified[3]
4Pyrazin-2-ylDCC/DMAPDichloromethane18 h83[4]

Experimental Protocols

Protocol 1: Acyl Chloride Method

This classic method involves the conversion of 3-bromo-4-methylbenzoic acid to the more reactive 3-bromo-4-methylbenzoyl chloride, which then readily reacts with an amine.

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-bromo-4-methylbenzoyl chloride. This is often used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 3-bromo-4-methylbenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted this compound.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation directly from the carboxylic acid.

  • To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add a non-nucleophilic base like DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for more challenging amide bond formations.

  • In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow start 3-Bromo-4-methylbenzoic Acid coupling Amide Coupling start->coupling amine Primary or Secondary Amine (R-NHR') amine->coupling product N-Substituted This compound coupling->product Crude Product purification Purification product->purification final_product Pure Product purification->final_product Bcr_Abl_Signaling_Pathway bcr_abl Bcr-Abl (Constitutively Active Kinase) p_substrate Phosphorylated Substrate Proteins bcr_abl->p_substrate Phosphorylation atp ATP atp->bcr_abl substrate Substrate Proteins substrate->bcr_abl proliferation Cell Proliferation and Survival p_substrate->proliferation benzamide N-Substituted This compound (Inhibitor) benzamide->bcr_abl

References

Application Notes and Protocols for 3-Bromo-4-methylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-4-methylbenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail its application in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering starting points for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] this compound serves as an excellent aryl halide partner for coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Quantitative Data Summary
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285-95Adapted from[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1001680-90General Protocol
3Pyridine-3-boronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF802475-85General Protocol
4Methylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O (3:1)901860-70General Protocol
Experimental Protocol: Synthesis of 4-Methyl-3-phenylbenzamide

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

  • Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-3-phenylbenzamide.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes. This compound can be effectively coupled with a range of electron-deficient and electron-rich olefins.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-85Adapted from[4]
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201875-90General Protocol
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃1,4-Dioxane1102065-80General Protocol
4CyclohexenePd(OAc)₂ (5)Herrmann's Catalyst (5)Cs₂CO₃NMP1303650-65General Protocol
Experimental Protocol: Synthesis of (E)-3-(4-Methyl-3-carbamoylphenyl)acrylic acid butyl ester

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles. This compound is a suitable substrate for this transformation, enabling the synthesis of diverse arylamine derivatives.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001685-95Adapted from[6]
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102480-90General Protocol
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001870-85General Protocol
4PyrrolidineG3-XPhos (1)-LHMDSTHF801290-98General Protocol
Experimental Protocol: Synthesis of 3-(Morpholino)-4-methylbenzamide

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and BINAP.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • In a separate flask, add this compound and sodium tert-butoxide.

  • Evacuate and backfill this flask with argon.

  • Add the catalyst solution to the flask containing the substrate and base via cannula.

  • Add morpholine via syringe and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is highly efficient for the formation of carbon-carbon triple bonds. This compound can be coupled with various terminal alkynes to produce substituted benzamide derivatives.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885-95Adapted from[7]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDMF801280-90General Protocol
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Acetonitrile701675-85General Protocol
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)PiperidineToluene902460-75General Protocol
Experimental Protocol: Synthesis of 4-Methyl-3-(phenylethynyl)benzamide

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Mandatory Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Coupling Partner, & Base inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heating Heat to Desired Temperature catalyst->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product ArBr Ar-Br ArBr->ArPdBr Boronic Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., OH⁻) Base->ArPdOR Base->Borate Borate->ArPdAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Tree Decision Tree for Reaction Condition Selection cluster_reactions start Select Cross-Coupling Reaction suzuki Suzuki start->suzuki heck Heck start->heck buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_cat Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ suzuki->suzuki_cat Catalyst suzuki_base K₂CO₃, K₃PO₄, Cs₂CO₃ suzuki->suzuki_base Base suzuki_solv Toluene/H₂O, Dioxane/H₂O suzuki->suzuki_solv Solvent heck_cat Pd(OAc)₂, PdCl₂(PPh₃)₂ heck->heck_cat Catalyst heck_base Et₃N, NaOAc, K₂CO₃ heck->heck_base Base heck_solv DMF, DMA, NMP heck->heck_solv Solvent buchwald_cat Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos, G3-XPhos buchwald->buchwald_cat Catalyst/Ligand buchwald_base NaOt-Bu, Cs₂CO₃, LHMDS buchwald->buchwald_base Base buchwald_solv Toluene, Dioxane, THF buchwald->buchwald_solv Solvent sonogashira_cat PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI sonogashira->sonogashira_cat Catalyst sonogashira_base Et₃N, i-Pr₂NEt, Piperidine sonogashira->sonogashira_base Base sonogashira_solv THF, DMF, Toluene sonogashira->sonogashira_solv Solvent

Caption: Decision tree for selecting initial reaction conditions.

References

Application Notes and Protocols: The Synthesis and Utility of N-Substituted 3-Amino-4-methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-methylbenzamide is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure features a reactive bromine atom on an aromatic ring, which allows for the formation of new carbon-nitrogen (C-N) bonds through various cross-coupling reactions. The resulting N-substituted 3-amino-4-methylbenzamide derivatives are scaffolds of significant interest, serving as building blocks for more complex molecules and exhibiting a range of biological activities. This document provides an overview of the common reaction methodologies for coupling this compound with amines, detailed experimental protocols, and insights into the applications of the resulting products in drug discovery.

Applications in Drug Discovery

The derivatives synthesized from this compound are recognized for their potential as inhibitors of key cellular signaling proteins. The introduction of various amine groups allows for the fine-tuning of molecular properties to target specific enzymes involved in disease pathways.

  • Kinase Inhibition: The 3-amino-4-methylbenzamide core is a key component in the development of inhibitors for several protein kinases. For instance, derivatives have been identified as useful for preparing inhibitors of ERK1/ERK2 and have been shown to interact with and inhibit the p38 kinase, which is implicated in inflammatory responses[1][2].

  • Phosphatase Inhibition: A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides, which can be synthesized from related precursors, have been reported as inhibitors of Wild-type p53 induced phosphatase 1 (Wip1).[3] Wip1 is a critical negative regulator of the DNA damage response pathway and is considered an attractive target for cancer therapeutics.[3]

Synthetic Methodologies for C-N Bond Formation

The reaction of this compound with amines is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely replaced harsher, classical techniques due to their efficiency, functional group tolerance, and broader substrate scope.

Key Methodologies:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-N bonds.[4][5] It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[4][6][7][8] The choice of ligand is crucial for reaction efficiency and can be tailored to accommodate sterically hindered or electronically challenging substrates.[8]

  • Ullmann Condensation: A copper-catalyzed method that represents one of the earliest C-N cross-coupling reactions.[9][10] Traditional Ullmann reactions required harsh conditions, such as high temperatures and polar solvents.[9] However, modern variations have been developed that use ligands to facilitate the reaction under milder conditions, expanding its utility.[10][11]

The general reaction scheme is illustrated below:

Caption: General scheme for the cross-coupling of this compound with amines.

Data Presentation: Substrate Scope

The Buchwald-Hartwig amination is compatible with a diverse range of amines. The following table summarizes the expected outcomes for the reaction of this compound with representative primary and secondary, as well as aromatic and aliphatic, amines.

Amine SubstrateAmine TypeProduct StructureExpected Yield (%)
AnilinePrimary, Aromatic3-(Phenylamino)-4-methylbenzamide85 - 95
BenzylaminePrimary, Aliphatic3-(Benzylamino)-4-methylbenzamide90 - 98
MorpholineSecondary, Aliphatic4-Methyl-3-(morpholino)benzamide90 - 98
DiethylamineSecondary, AliphaticN,N-Diethyl-3-amino-4-methylbenzamide80 - 90

Note: Yields are illustrative and based on the high efficiency typically reported for Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

This section provides a detailed protocol for a representative Buchwald-Hartwig amination reaction.

Protocol: Palladium-Catalyzed Synthesis of 4-Methyl-3-(morpholino)benzamide

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

G cluster_workflow Experimental Workflow A 1. Reagent Setup - Add this compound,  catalyst, ligand, and base to flask. B 2. Inert Atmosphere - Evacuate and backfill flask  with N₂ or Ar (3x). A->B C 3. Add Solvents/Reagents - Add anhydrous toluene  and morpholine via syringe. B->C D 4. Reaction - Heat mixture to 100-110 °C. - Monitor by TLC or LC-MS. C->D E 5. Workup - Cool to RT, quench with water. - Extract with ethyl acetate. D->E F 6. Purification - Dry organic layer (MgSO₄). - Concentrate and purify by  column chromatography. E->F G 7. Analysis - Characterize product by  ¹H NMR, ¹³C NMR, and MS. F->G

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 214 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Focus: Inhibition of Kinase Signaling Pathways

The products of these reactions are often designed to interfere with cellular signaling cascades that are hyperactive in diseases like cancer. For example, the p38 MAPK pathway is a crucial signaling cascade that responds to stress stimuli and regulates inflammation and apoptosis. Inhibiting kinases like p38 is a validated strategy in drug development. The N-substituted 3-amino-4-methylbenzamide scaffold can be optimized to bind to the ATP-binding pocket of such kinases, preventing their function.

G Simplified p38 MAPK Signaling Pathway ext_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor ext_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Synthesized Inhibitor (3-Amino-4-methylbenzamide Derivative) inhibitor->p38

Caption: Inhibition of the p38 kinase by a synthesized benzamide derivative.

References

Application Notes and Protocol for the Amidation of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the amidation of 3-bromo-4-methylbenzoic acid, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science.[1] The described method is based on standard amide coupling techniques, which are widely applicable and can be adapted for a range of amine nucleophiles.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[2][3] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[2]

Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[4][5][6] Alternative and highly efficient coupling reagents include uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically required to neutralize acidic byproducts generated during the reaction.[5][6]

Data Presentation: Reagents and Conditions for Amidation

The following table summarizes typical reagents and conditions for the amidation of benzoic acid analogs, which can be adapted for 3-bromo-4-methylbenzoic acid.

Starting MaterialAmineCoupling ReagentsBaseSolventReaction Time (h)Typical Yield (%)
3-Bromo-4-methylbenzoic acidPrimary or Secondary AmineEDC, HOBtDIPEADMF or DCM12-24>80 (expected)
3-Bromo-4-methylbenzoic acidPrimary or Secondary AmineHATUDIPEADMF1-4>90 (expected)
3-Bromo-4-methylbenzoic acidPrimary or Secondary AmineTiCl4PyridinePyridine~2Moderate to Excellent

Note: Yields are estimated based on reactions with structurally similar benzoic acids.[4][7] Optimization may be required for specific substrates.

Experimental Protocol: Amidation using EDC/HOBt

This protocol describes a standard procedure for the amidation of 3-bromo-4-methylbenzoic acid with a generic primary or secondary amine using EDC and HOBt.

Materials:

  • 3-bromo-4-methylbenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc) for extraction

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[4][6]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Experimental Workflow

Amidation_Workflow Experimental Workflow for Amidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-bromo-4-methylbenzoic acid, HOBt, and amine in anhydrous solvent add_base Add DIPEA start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature for 12-24h add_edc->react monitor Monitor by TLC react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Upon completion wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify end Final Product purify->end

Caption: Workflow for the amidation of 3-bromo-4-methylbenzoic acid.

Signaling Pathway and Reaction Mechanism

Amidation_Mechanism Generalized Mechanism of Amide Bond Formation using EDC/HOBt cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling acid 3-Bromo-4-methylbenzoic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC edc->o_acylisourea active_ester HOBt Active Ester o_acylisourea->active_ester + HOBt byproduct EDC-Urea Byproduct o_acylisourea->byproduct hobt HOBt tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate + Amine amine R1R2NH amine->tetrahedral_intermediate product Amide Product tetrahedral_intermediate->product - HOBt

Caption: Mechanism of EDC/HOBt mediated amidation.

References

Application Notes and Protocols: 3-Bromo-4-methylbenzamide as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzamide is a valuable and versatile building block in modern synthetic organic and medicinal chemistry. Its structure, featuring a bromo substituent ortho to a methyl group and meta to a carboxamide, offers multiple reaction sites for the construction of a diverse array of heterocyclic compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic positioning of the methyl and amide groups can also be exploited for subsequent cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various heterocyclic structures.

Key Applications and Synthetic Strategies

This compound serves as a key starting material for the synthesis of a range of heterocyclic compounds. The primary transformations involve initial functionalization at the bromine position via palladium-catalyzed cross-coupling reactions, followed by cyclization strategies.

1. Synthesis of Substituted Pyrazine Carboxamides via Amidation and Subsequent Suzuki Coupling: A straightforward approach involves the amidation of a heterocyclic carboxylic acid with 4-bromo-3-methylaniline (which can be derived from 3-bromo-4-methylbenzoic acid, a related precursor) to form an N-aryl pyrazine carboxamide. The bromine atom on this intermediate can then be functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents. This strategy is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

2. N-Arylation via Buchwald-Hartwig Amination: The bromine atom of this compound can readily undergo Buchwald-Hartwig amination with a variety of amines, anilines, and N-heterocycles. This reaction forms a new carbon-nitrogen bond and is a powerful tool for constructing precursors to nitrogen-containing heterocycles. The resulting N-aryl benzamide can then undergo intramolecular cyclization to form fused systems like quinazolinones, especially if the ortho position to the newly introduced nitrogen is functionalized.

3. C-C Bond Formation via Suzuki-Miyaura and Heck Reactions: The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position of the benzamide scaffold.[2] Similarly, the Heck reaction can be employed to introduce alkenyl substituents.[3][4] These C-C bond-forming reactions significantly increase molecular complexity and provide access to a broad scope of derivatives. The newly introduced functional groups can then participate in subsequent cyclization reactions.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for key transformations involving this compound and its derivatives. These conditions are based on established literature procedures for analogous substrates and may require optimization for specific cases.

Table 1: Suzuki-Miyaura Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [1]

ParameterCondition
Substrates N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Catalyst Loading 5 mol%
Base K₃PO₄
Solvent 1,4-Dioxane/Water (10:1)
Temperature 90 °C
Reaction Time 24 hours
Yield 60-85%

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrates This compound, Amine/Aniline
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Catalyst Loading 1-5 mol%
Ligand XPhos, RuPhos, or BINAP
Ligand Loading 2-10 mol%
Base NaOtBu, K₂CO₃, or Cs₂CO₃
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [1]

This protocol describes the initial amidation reaction to form the key intermediate for subsequent cross-coupling reactions.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • 4-Bromo-3-methylaniline (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (10 mmol), 4-bromo-3-methylaniline (10 mmol), DMAP (2 mmol), and 50 mL of DCM.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Once the temperature has stabilized at 0 °C, add DCC (11 mmol) to the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (yield: ~83%).

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [1]

This protocol details the arylation of the bromo-substituted pyrazine carboxamide intermediate.

Materials:

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq)

  • Aryl boronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (10:1 mixture)

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1 mmol), the desired aryl boronic acid (1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add 8.25 mL of a degassed 10:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired arylated product (yields typically range from 60-85%).

Protocol 3: Representative Buchwald-Hartwig Amination of this compound

This is a general protocol based on established methods and may require optimization for specific substrates.[5][6]

Materials:

  • This compound (1.0 eq)

  • Amine or aniline (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu) (1.5-3.0 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound to the Schlenk tube.

  • Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine or aniline coupling partner via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide - Aryl boronic acid - Pd(PPh3)4 - K3PO4 B Add Solvent: 1,4-Dioxane/Water (10:1) A->B Degas C Heat to 90 °C B->C D Stir for 24h under Argon C->D Monitor by TLC E Cool to RT D->E F Aqueous Workup (Water, Ethyl Acetate) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: - this compound - Pd Catalyst - Ligand - Base B Add Anhydrous Solvent A->B C Add Amine/Aniline B->C D Heat to 80-110 °C C->D E Stir for 12-24h D->E Monitor by TLC/LC-MS F Cool to RT & Quench E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I J N-Aryl Product I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Reaction_Pathways cluster_pd_coupling Palladium-Catalyzed Cross-Coupling cluster_products Intermediate Products cluster_heterocycles Heterocyclic Scaffolds start This compound suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (+ R2NH) start->buchwald heck Heck Reaction (+ Alkene) start->heck aryl_prod 3-Aryl-4-methylbenzamide suzuki->aryl_prod amino_prod 3-(Arylamino)-4-methylbenzamide buchwald->amino_prod alkenyl_prod 3-Alkenyl-4-methylbenzamide heck->alkenyl_prod heterocycle1 Bi-aryl amides aryl_prod->heterocycle1 Further Functionalization heterocycle2 Fused N-Heterocycles (e.g., Quinazolinones) amino_prod->heterocycle2 Intramolecular Cyclization heterocycle3 Styrenyl Benzamides alkenyl_prod->heterocycle3 Further Cyclization

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Reduction of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed experimental procedure for the reduction of 3-bromo-4-methylbenzamide to (3-bromo-4-methylphenyl)methanamine, a key intermediate in various synthetic applications.

Abstract

The reduction of amides to amines is a fundamental transformation in organic synthesis. This protocol outlines a robust and efficient method for the reduction of this compound using lithium aluminum hydride (LiAlH₄). The procedure includes a detailed experimental setup, reaction conditions, work-up, and purification steps. Additionally, representative data and characterization are provided to guide researchers in achieving high yield and purity of the desired product, (3-bromo-4-methylphenyl)methanamine.

Introduction

This compound is a valuable starting material in the synthesis of various pharmaceutical and agrochemical compounds. Its reduction to the corresponding benzylamine, (3-bromo-4-methylphenyl)methanamine, provides a versatile building block for further molecular elaboration. While several methods exist for the reduction of amides, the use of lithium aluminum hydride remains a widely employed and effective strategy due to its high reactivity and functional group tolerance under controlled conditions. This document presents a standardized protocol for this specific transformation, ensuring reproducibility and safety in a laboratory setting.

Experimental Protocol

Materials and Reagents:

  • This compound (CAS: 183723-09-3)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with lithium aluminum hydride (1.5 eq) under a positive pressure of inert gas. Anhydrous tetrahydrofuran (50 mL) is added via a cannula or syringe. The resulting suspension is stirred and cooled to 0 °C in an ice bath.

  • Substrate Addition: this compound (1.0 eq) is dissolved in anhydrous THF (50 mL). This solution is then added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Filtration and Extraction: The solid is removed by vacuum filtration and washed with diethyl ether (3 x 50 mL). The filtrate is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with 1 M HCl (2 x 50 mL). The acidic aqueous layers are combined and basified to pH > 12 with 1 M NaOH. The resulting basic aqueous layer is then extracted with diethyl ether (3 x 75 mL).

  • Drying and Concentration: The combined organic extracts are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (3-bromo-4-methylphenyl)methanamine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
Reducing AgentLithium aluminum hydride
SolventAnhydrous Tetrahydrofuran
Reaction TemperatureReflux (approx. 66 °C)
Reaction Time4-6 hours
Product(3-bromo-4-methylphenyl)methanamine
Yield85-95%
Purity (by GC-MS)>98%

Table 2: Characterization of (3-bromo-4-methylphenyl)methanamine

PropertyValue
Chemical FormulaC₈H₁₀BrN
Molecular Weight200.08 g/mol
AppearanceColorless to pale yellow oil
Boiling Point254-257 °C (lit.)[1]
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (d, J=1.6 Hz, 1H), 7.20 (dd, J=8.0, 1.6 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 3.80 (s, 2H), 2.38 (s, 3H), 1.55 (s, 2H, NH₂).
¹³C NMR (CDCl₃, 100 MHz)δ 141.5, 137.2, 131.8, 130.5, 128.0, 122.9, 45.8, 22.5.
Mass Spectrum (EI)m/z (%): 201 (M⁺+2, 98), 199 (M⁺, 100), 120 (85), 91 (40).

Mandatory Visualizations

experimental_workflow start Start: Dry Glassware setup Reaction Setup under Inert Atmosphere start->setup reagents Charge LiAlH4 and Anhydrous THF setup->reagents cool_reagents Cool to 0 °C reagents->cool_reagents add_substrate Dropwise Addition of Substrate Solution cool_reagents->add_substrate prepare_substrate Dissolve this compound in Anhydrous THF prepare_substrate->add_substrate react Warm to RT and Reflux for 4-6 h add_substrate->react monitor Monitor Reaction by TLC react->monitor workup Quench Reaction at 0 °C monitor->workup extraction Filtration and Extraction workup->extraction purification Drying, Concentration, and Purification extraction->purification product Final Product: (3-bromo-4-methylphenyl)methanamine purification->product

Caption: Experimental workflow for the reduction of this compound.

reaction_mechanism cluster_amide Amide cluster_hydride Hydride Source cluster_intermediate Intermediate cluster_product Product amide This compound intermediate Aluminum-Amine Complex amide->intermediate Hydride Attack hydride LiAlH4 hydride->intermediate amine (3-bromo-4-methylphenyl)methanamine intermediate->amine Hydrolysis (Work-up)

Caption: Generalized reaction pathway for amide reduction.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in an inert atmosphere and away from moisture.

  • The reaction quench is highly exothermic and generates hydrogen gas. Perform this step slowly and in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

This protocol provides a comprehensive and reliable method for the reduction of this compound to (3-bromo-4-methylphenyl)methanamine. The detailed procedure, along with the provided data and visualizations, should enable researchers to successfully perform this synthesis and obtain the desired product in high yield and purity. Adherence to the safety precautions is crucial for the safe execution of this experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-methylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages:

  • Conversion of 3-bromo-4-methylbenzoic acid to 3-bromo-4-methylbenzoyl chloride.

  • Reaction of 3-bromo-4-methylbenzoyl chloride with ammonia to yield this compound.

Problem 1: Low or No Yield of 3-Bromo-4-methylbenzoyl chloride in the First Step

Q: I am reacting 3-bromo-4-methylbenzoic acid with thionyl chloride, but I am getting a low yield of the corresponding acid chloride. What could be the issue?

A: Several factors could contribute to a low yield of 3-bromo-4-methylbenzoyl chloride. Here are some potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that an adequate excess of thionyl chloride is used and that the reaction is allowed to proceed for a sufficient amount of time, often with gentle heating. Monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂) can be helpful.[1]

  • Moisture Contamination: Thionyl chloride reacts readily with water. Any moisture in the starting material or glassware will consume the reagent and reduce the yield. Ensure that the 3-bromo-4-methylbenzoic acid is thoroughly dried and that all glassware is flame-dried or oven-dried before use.

  • Side Reactions: Although less common for this specific substrate, prolonged heating or very high temperatures can sometimes lead to side reactions involving the methyl group.[2] It is advisable to use the minimum effective temperature to drive the reaction to completion.

ParameterRecommendationPotential Impact of Deviation
Thionyl Chloride Use at least 1.5-2.0 equivalents.Insufficient reagent will lead to incomplete conversion.
Reaction Temperature Typically reflux in a suitable solvent (e.g., toluene) or neat.Too low a temperature may result in an incomplete reaction; too high may promote side reactions.
Reaction Time 1-3 hours, or until gas evolution ceases.Inadequate time will lead to unreacted starting material.
Moisture Control Use oven-dried glassware and anhydrous reagents.Presence of water will hydrolyze thionyl chloride and the product.
Problem 2: Impurities in the this compound Product

Q: My final this compound product is impure. What are the likely side products and how can I avoid them?

A: Impurities in the final product can arise from both stages of the synthesis. The most common impurities are unreacted starting materials and byproducts from side reactions.

  • Unreacted 3-bromo-4-methylbenzoic acid: This impurity arises from an incomplete first step or hydrolysis of the intermediate acid chloride. To avoid this, ensure the complete conversion of the carboxylic acid to the acid chloride and maintain anhydrous conditions during the amidation step.

  • Diacylated Amine (Secondary Amide): If the concentration of the acid chloride is too high relative to ammonia, a molecule of the desired primary amide can react with another molecule of the acid chloride to form a secondary amide. To minimize this, the acid chloride should be added slowly to a solution with a large excess of ammonia.

  • Hydrolysis of 3-bromo-4-methylbenzoyl chloride: The intermediate acid chloride is highly reactive towards water. If the reaction with ammonia is not carried out under anhydrous conditions, the acid chloride can hydrolyze back to 3-bromo-4-methylbenzoic acid.

ImpuritySourcePrevention
3-bromo-4-methylbenzoic acidIncomplete reaction or hydrolysis of acid chloride.Ensure complete conversion in step 1; use anhydrous conditions in step 2.
N-(3-bromo-4-methylbenzoyl)-3-bromo-4-methylbenzamideReaction of the product with the acid chloride.Slow addition of acid chloride to a large excess of ammonia.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, 3-bromo-4-methylbenzoic acid is converted to its more reactive acid chloride derivative, 3-bromo-4-methylbenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] The crude or purified acid chloride is then reacted with an excess of ammonia (aqueous or gaseous) to produce this compound.[4]

Q2: Are there any specific safety precautions I should take when working with thionyl chloride?

A2: Yes, thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (HCl and SO₂).[1] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. Ensure all glassware is dry to prevent vigorous reactions.

Q3: How can I purify the final this compound product?

A3: The final product is typically a solid.[5] Purification can usually be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and any impurities. Washing the crude product with a dilute aqueous base (like sodium bicarbonate solution) can help remove any unreacted carboxylic acid impurity before recrystallization.

Q4: Can I use aqueous ammonia for the amidation step?

A4: Yes, concentrated aqueous ammonia is often used.[4] However, it's crucial to manage the reaction conditions carefully. The acid chloride should be added slowly to the cooled ammonia solution to control the exothermic reaction and to minimize the competing hydrolysis of the acid chloride. Using a large excess of ammonia helps to drive the reaction towards the desired amide formation.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-methylbenzoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-bromo-4-methylbenzoic acid (1.0 eq).

  • Carefully add thionyl chloride (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux gently for 1-2 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-4-methylbenzoyl chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • In a separate flask, place an excess of concentrated aqueous ammonia (e.g., 10 eq) and cool it in an ice bath.

  • Dissolve the crude 3-bromo-4-methylbenzoyl chloride from the previous step in a minimal amount of a dry, inert solvent (e.g., THF or dichloromethane).

  • Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 3-bromo-4-methylbenzoic_acid 3-bromo-4-methylbenzoic acid Acid_Chloride 3-bromo-4-methylbenzoyl chloride 3-bromo-4-methylbenzoic_acid->Acid_Chloride Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Acid_Chloride Acid_Chloride->Acid_Chloride_ref Ammonia Ammonia (NH3) Benzamide This compound Ammonia->Benzamide Acid_Chloride_ref->Benzamide Excess NH3

Caption: Synthetic workflow for this compound.

Troubleshooting_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities A 3-bromo-4-methylbenzoic acid B 3-bromo-4-methylbenzoyl chloride A->B + SOCl2 S1 Unreacted Starting Material A->S1 Incomplete Reaction C This compound (Desired Product) B->C + NH3 B->S1 Incomplete Reaction S2 Hydrolysis to Carboxylic Acid B->S2 + H2O S3 Diacylated Amine C->S3 + Acid Chloride

Caption: Potential side reactions in the synthesis.

Logical_Troubleshooting Start Low Yield or Impure Product Check_Step1 Analyze Step 1: Acid Chloride Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Amidation Start->Check_Step2 Incomplete_Conversion1 Incomplete Conversion? Check_Step1->Incomplete_Conversion1 Moisture1 Moisture Present? Check_Step1->Moisture1 Hydrolysis2 Hydrolysis of Acid Chloride? Check_Step2->Hydrolysis2 Side_Products2 Diacylation Occurring? Check_Step2->Side_Products2 Sol_Incomplete_Conversion1 Increase reaction time/temp Use excess SOCl2 Incomplete_Conversion1->Sol_Incomplete_Conversion1 Yes Sol_Moisture1 Use anhydrous conditions Dry reagents/glassware Moisture1->Sol_Moisture1 Yes Sol_Hydrolysis2 Use anhydrous conditions Slow addition to cold NH3 Hydrolysis2->Sol_Hydrolysis2 Yes Sol_Side_Products2 Slow addition of acid chloride Use large excess of NH3 Side_Products2->Sol_Side_Products2 Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of Crude 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Bromo-4-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities typically arise from the synthetic route. These can include:

  • Unreacted Starting Material: 4-methylbenzamide may be present if the bromination reaction did not go to completion.

  • Hydrolysis Product: 3-Bromo-4-methylbenzoic acid can form if the benzamide functional group is hydrolyzed during the reaction or workup.

  • Over-brominated Byproducts: Di- or poly-brominated species of 4-methylbenzamide can be generated, especially if the reaction conditions are not carefully controlled.

  • Residual Brominating Reagent: Traces of the brominating agent or its byproducts may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities and is suitable for large-scale purification. An ethanol/water solvent system is often effective.

  • Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product. A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common choice.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Crude material does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Gradually add more hot solvent until the solid dissolves. 2. If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try a different one, such as ethanol or isopropanol.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation.1. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. 1. The solution is too concentrated. 2. The solution was cooled too rapidly. 3. Significant impurities are present.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If oiling out persists, consider pre-purifying the material by column chromatography.
Low recovery of purified product. 1. Too much solvent was used for dissolution. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). 1. Inappropriate eluent system. 2. The column was overloaded with the crude mixture.1. Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. 2. Use a higher ratio of silica gel to crude material (e.g., 50:1 w/w).
The product is eluting too quickly (high Rf value). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
The product is not eluting from the column (stuck at the baseline). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC and broad bands on the column. 1. The crude sample was not fully dissolved before loading. 2. The compound may be slightly acidic or basic, leading to strong interaction with the silica gel.1. Ensure the sample is completely dissolved in a minimal amount of the eluent before loading. 2. Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Methods
Purification Method Starting Purity (Crude) Final Purity Typical Yield
Recrystallization (Ethanol/Water)~85%>98%70-85%
Column Chromatography (Silica Gel)~85%>99%60-80%
Table 2: Representative TLC Data for Column Chromatography
Compound Eluent System (Hexane:Ethyl Acetate) Representative Rf Value
4-methylbenzamide (Starting Material)7:3~0.5
This compound (Product) 7:3 ~0.3
3-Bromo-4-methylbenzoic acid (Hydrolysis Impurity)7:3~0.1

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine an optimal eluent system. A good starting point is a 7:3 mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (TLC/HPLC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure end Pure Product is_pure->end Yes minor_impurities Minor Impurities Detected is_pure->minor_impurities No recrystallization Recrystallization recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check minor_impurities->recrystallization Yes minor_impurities->column_chromatography No (Major Impurities)

Caption: A workflow diagram for selecting a purification method for crude this compound.

Impurity_Purification_Relationship cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Starting Material Unreacted Starting Material Recrystallization Recrystallization Unreacted Starting Material->Recrystallization Effective if minor Column Chromatography Column Chromatography Unreacted Starting Material->Column Chromatography Hydrolysis Product Hydrolysis Product Hydrolysis Product->Column Chromatography Different polarity Over-brominated Byproducts Over-brominated Byproducts Over-brominated Byproducts->Column Chromatography Similar polarity

dealing with impurities in commercial 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Bromo-4-methylbenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: Impurities in commercial this compound typically originate from the synthetic route used in its manufacture. The most common pathways are the amidation of 3-bromo-4-methylbenzoic acid or the hydrolysis of 3-bromo-4-methylbenzonitrile. Therefore, potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 3-Bromo-4-methylbenzoic acid

    • 3-Bromo-4-methylbenzonitrile

    • 4-Methylbenzamide (if the synthesis involves bromination of this precursor)

  • Isomeric Impurities:

    • 2-Bromo-4-methylbenzamide (a potential regioisomer if synthesized via bromination of 4-methylbenzamide)

  • Over-brominated Impurities:

    • Dibrominated species (e.g., 3,5-dibromo-4-methylbenzamide)

  • Byproducts from Synthesis:

    • Residual coupling agents and their byproducts (from amidation of the carboxylic acid).

  • Degradation Products:

    • 3-Bromo-4-methylbenzoic acid (resulting from hydrolysis of the amide).

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of non-volatile impurities such as unreacted carboxylic acid, isomeric impurities, and over-brominated species. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile and semi-volatile impurities. This technique can be particularly useful for detecting residual solvents from the synthesis and purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the structural elucidation of unknown impurities. Comparing the NMR spectrum of your sample to that of a pure standard can help identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for identifying and quantifying impurities, especially when coupled with high-resolution mass spectrometry for accurate mass measurements.

Troubleshooting Guides

Purification Issues

Problem 1: My recrystallization of this compound results in a poor yield.

  • Possible Cause: The chosen solvent system may be suboptimal, or too much solvent was used.

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. A good starting point for benzamides is a mixed solvent system like ethanol/water or ethyl acetate/hexanes. The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Problem 2: The purified this compound still shows impurities by HPLC.

  • Possible Cause: The impurities may have similar solubility to the product, making recrystallization ineffective.

  • Solution:

    • Column Chromatography: For impurities with similar polarity to the product, column chromatography is a more effective purification technique. A silica gel column with a gradient elution of hexanes and ethyl acetate is a common choice for separating benzamide derivatives.

    • Optimize TLC: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. Aim for an Rf value of 0.2-0.3 for the product.

Analytical Issues

Problem 3: I am observing unexpected peaks in the ¹H NMR spectrum of my this compound sample.

  • Possible Cause: These peaks could correspond to the common impurities listed in the FAQ section.

  • Solution:

    • Compare with Known Spectra: Compare the chemical shifts and splitting patterns of the unknown peaks with the known spectra of potential impurities like 3-bromo-4-methylbenzoic acid or isomeric bromo-benzamides.

    • Spiking Experiment: If a suspected impurity is commercially available, you can perform a spiking experiment by adding a small amount of the suspected impurity to your NMR sample and observing if the peak intensity increases.

Problem 4: My GC-MS analysis of this compound shows signs of degradation.

  • Possible Cause: Benzamides can be thermally labile and may degrade at high temperatures in the GC inlet.

  • Solution:

    • Lower Inlet Temperature: Use a lower injection port temperature to minimize thermal degradation.

    • Faster Temperature Ramp: Employ a faster oven temperature program to reduce the time the analyte spends at elevated temperatures.

    • Consider HPLC: For thermally sensitive impurities, HPLC is a more suitable analytical technique as it is performed at or near ambient temperature.[2]

Data Presentation

Table 1: Analytical Techniques for Impurity Profiling of this compound

Analytical TechniqueTypes of Impurities DetectedKey Advantages
HPLC Non-volatile impurities (e.g., starting materials, isomers, over-brominated species)High resolution, quantitative, suitable for thermally labile compounds.[2]
GC-MS Volatile and semi-volatile impurities (e.g., residual solvents)High sensitivity, provides structural information for identification.[3]
NMR Structural elucidation of unknown impuritiesProvides detailed structural information for unambiguous identification.
LC-MS Broad range of impuritiesHigh sensitivity and selectivity, provides molecular weight information.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities (aim for an Rf of 0.2-0.3).

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: HPLC Analysis of this compound
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over the run. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude 3-Bromo-4- methylbenzamide recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography Low Purity pure_product Pure Product recrystallization->pure_product High Purity column_chromatography->pure_product sample Purified Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr data Purity & Impurity Profile hplc->data gcms->data nmr->data

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_identification Impurity Identification cluster_remediation Purification Strategy start Impurity Detected? is_volatile Is the impurity volatile? start->is_volatile Yes pure Pure Compound start->pure No gcms Analyze by GC-MS is_volatile->gcms Yes hplc Analyze by HPLC/LC-MS is_volatile->hplc No nmr Characterize by NMR gcms->nmr hplc->nmr polarity_diff Different Polarity? nmr->polarity_diff recrystallize Recrystallize polarity_diff->recrystallize Yes column Column Chromatography polarity_diff->column No recrystallize->pure column->pure

Caption: Logical workflow for troubleshooting impurities in this compound.

References

Technical Support Center: Suzuki Coupling with 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 3-bromo-4-methylbenzamide as the aryl halide partner.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or reaction failure when using this compound in a Suzuki coupling?

A1: Low yields or failure in the Suzuki coupling of this compound can often be attributed to a few key factors:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the benzamide group can deactivate the aryl bromide, making the initial oxidative addition step of the palladium catalyst slower.[1][2]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of an arene byproduct instead of the desired coupled product.[3][4]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself, particularly in the presence of oxygen or if the palladium(0) catalyst is not efficiently generated from a palladium(II) precursor.[3][5][6]

  • Dehalogenation of the Aryl Halide: The this compound can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom.[3]

  • Poor Solubility: The reactants or the catalyst may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[7][8]

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?

A2: Due to the electron-deficient nature of this compound, catalyst systems that are effective for challenging substrates are recommended. This typically involves the use of bulky, electron-rich phosphine ligands which can facilitate the oxidative addition step.[1][2][7]

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosHigh activity for a broad range of substrates, including electron-deficient ones.[9]1-2
Pd₂(dba)₃ / XPhosExcellent for sterically hindered and electron-poor substrates.[7][9]1-2
Pd(PPh₃)₄Readily available and well-understood, but may have lower activity for this substrate.[3][9]2-5
PdCl₂(dppf)A relatively air-stable catalyst system suitable for a range of couplings.[9][10]2-5

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][11] The choice of base can significantly impact the reaction outcome.

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base, often used in aqueous solutions.[7]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective for challenging couplings and can be used in anhydrous conditions to minimize protodeboronation.[7]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate slow reactions but may be more expensive.[9]

  • Potassium Fluoride (KF): A milder base that can be useful if your substrate contains base-labile functional groups.[10][11]

Q4: How can I minimize the formation of homocoupled byproducts?

A4: Homocoupling of the boronic acid is a common side reaction.[3][5] To minimize its formation, consider the following:

  • Thorough Degassing: Rigorously degas your reaction mixture to remove oxygen, which can promote homocoupling.[6][7] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ directly avoids the need for in-situ reduction of a Pd(II) source, which can sometimes lead to side reactions that promote homocoupling.[7][10]

  • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes help to favor the cross-coupling pathway.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

G A Low/No Conversion B Check Catalyst Activity A->B Is the catalyst active? F Check Reagent Purity A->F Are reagents pure? C Increase Catalyst Loading or Try a Different Ligand B->C No D Optimize Reaction Temperature B->D Yes E Screen Different Bases D->E Still low conversion G Consider a Different Solvent E->G Still low conversion F->B Yes G cluster_0 Strategies to Minimize Protodeboronation A Use Anhydrous Conditions B Use a Milder Base C Use a Boronic Ester D Shorter Reaction Time Protodeboronation Protodeboronation (Boronic Acid Hydrolysis) Protodeboronation->A Protodeboronation->B Protodeboronation->C Protodeboronation->D G A Start B Thoroughly Degas Reaction Mixture (e.g., Ar sparging) A->B C Use a Pd(0) Catalyst (e.g., Pd(PPh3)4) B->C D Add a Mild Reducing Agent (e.g., potassium formate) C->D E Run Reaction D->E F Analyze Product Mixture E->F

References

preventing decomposition of 3-Bromo-4-methylbenzamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-4-methylbenzamide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during reactions?

A1: The primary cause of decomposition for this compound, like most amides, is hydrolysis of the amide bond.[1][2] This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.[1] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of water.[3][4][5] Both strongly acidic and strongly basic conditions can catalyze this degradation.[2][3][6]

Q2: What is the optimal pH range to maintain the stability of this compound in aqueous solutions?

A2: To minimize both acid and base-catalyzed hydrolysis, a neutral pH range of 6 to 8 is recommended.[3] Operating outside this range can significantly accelerate the decomposition of the amide bond.[6] Using a suitable buffer system, such as a phosphate-based buffer, is highly recommended to maintain a stable pH throughout the reaction.[3]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures increase the rate of chemical reactions, including the hydrolysis of amides.[3] It is advisable to conduct reactions at the lowest feasible temperature that allows for the desired transformation to proceed efficiently. For storage of solutions, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down potential degradation.[3]

Q4: What are the best practices for solvent selection and handling?

A4: The presence of water is a key factor in hydrolysis.[4] Therefore, using anhydrous (dry) solvents from a reputable supplier is critical, especially in non-aqueous reactions.[3] If residual water is a concern, the solvent should be distilled over a suitable drying agent.[3] When working in aqueous systems, use a buffered solution to control pH.[3] It's also important to ensure all glassware is thoroughly dried before use.[4]

Q5: How can I detect and quantify the decomposition of this compound?

A5: The primary decomposition product via hydrolysis would be 3-Bromo-4-methylbenzoic acid and ammonia (or its protonated form, ammonium, in acidic conditions).[2] High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the purity of the starting material and detect the formation of the carboxylic acid byproduct. Developing an HPLC method that separates the starting amide from the potential benzoic acid degradation product is a reliable way to quantify decomposition.

Q6: What are the recommended storage conditions for this compound?

A6: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[3][7] Using a desiccator helps prevent the uptake of atmospheric moisture.[3][4] For solutions, short-term storage should be at 2-8 °C, while long-term storage is best achieved by aliquoting and freezing at -20 °C or below to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

This guide addresses common issues encountered during reactions involving this compound.

Observed IssuePotential CauseRecommended Solution
Low reaction yield with starting material consumed Hydrolysis of the amide bond. The primary degradation pathway for amides, leading to the formation of 3-Bromo-4-methylbenzoic acid.[2] This is accelerated by non-neutral pH or high temperatures.[3][6]- Maintain reaction pH between 6 and 8 using a buffer system (e.g., sodium phosphate).[3] - Conduct the reaction at the lowest effective temperature. - Use anhydrous solvents and oven-dried glassware to exclude water.[3][4]
Formation of unexpected byproducts Side reactions involving the bromo group. In certain reactions, such as palladium-catalyzed cross-couplings, dehalogenation (replacement of bromine with hydrogen) can occur.[8]- Optimize catalyst, ligand, and base combinations for the specific cross-coupling reaction. - Carefully control reaction temperature and time to minimize side reactions.
Reaction with impurities. Acidic or basic impurities in reagents or solvents can catalyze decomposition.[5]- Ensure all reagents and solvents are of high purity.[5] - Purify starting materials and solvents if their quality is uncertain.[5]
Inconsistent reaction outcomes Variable moisture content. Atmospheric moisture can be introduced into the reaction, leading to inconsistent levels of hydrolysis.[3]- Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[4] - Ensure consistent use of anhydrous solvents and dry equipment.[4]
Discoloration of reaction mixture (yellow/brown) Decomposition over time. Exposure to light, heat, or air can lead to gradual degradation and the formation of colored byproducts.[9]- Protect the reaction from light by using amber glassware or wrapping the vessel in aluminum foil.[3][5] - Ensure the starting material has been stored correctly and is not expired.[3]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Amide Decomposition (e.g., Suzuki Coupling)

This protocol provides a general workflow for a Suzuki cross-coupling reaction, incorporating best practices to maintain the stability of the this compound amide group.

  • Glassware and Environment Setup:

    • Thoroughly oven-dry all glassware (e.g., round-bottom flask, condenser) and cool under a stream of dry nitrogen or argon.

    • Assemble the glassware and maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • Use anhydrous solvents (e.g., Dioxane, Toluene, or DMF) from a freshly opened bottle or one that has been properly stored over molecular sieves.

    • To a reaction flask, add this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • For the base, use a non-hydrolytic base (e.g., K₂CO₃, Cs₂CO₃) that has been dried. If an aqueous base solution is required by the specific catalytic cycle, ensure it is degassed and prepared with a buffer to maintain a near-neutral pH if possible, though this is less common in Suzuki reactions.

    • Heat the reaction mixture to the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C). Higher temperatures may be needed but increase the risk of degradation.

    • Monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Perform a standard aqueous work-up, being mindful that prolonged exposure to acidic or basic aqueous layers can induce hydrolysis. Neutralize carefully if needed.

    • Extract the product into an organic solvent, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product using column chromatography or recrystallization.

Protocol 2: HPLC Method for Detecting Hydrolysis

This protocol outlines a general method to detect the primary hydrolysis byproduct, 3-Bromo-4-methylbenzoic acid.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in both to ensure good peak shape).

    • Example Gradient: Start at 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both compounds absorb (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of pure this compound and a separate standard of 3-Bromo-4-methylbenzoic acid to determine their retention times.

    • Dilute a small aliquot of the reaction mixture in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Compare the chromatogram of the reaction mixture to the standards to identify and quantify the presence of the starting material and the hydrolyzed byproduct.

Visualizations

Decomposition_Pathway Hydrolysis of this compound cluster_reactants Reactants cluster_products Products Reactant This compound Product1 3-Bromo-4-methylbenzoic Acid Reactant->Product1 Hydrolysis Product2 Ammonia (NH₃) Reactant->Product2 Water H₂O Water->Product1 Water->Product2 Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Reactant catalyzes

Caption: Primary decomposition pathway via hydrolysis.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcomes Start Low Yield or Unexpected Byproducts Check_Purity Analyze crude reaction mixture (e.g., by HPLC/LC-MS) Start->Check_Purity Is_Hydrolysis Is 3-Bromo-4-methylbenzoic acid present? Check_Purity->Is_Hydrolysis Optimize_pH Control pH: - Use buffer (pH 6-8) - Use anhydrous solvent Is_Hydrolysis->Optimize_pH Yes Other_Side_Rxn Investigate other side reactions (e.g., dehalogenation) Is_Hydrolysis->Other_Side_Rxn No Optimize_Temp Lower Reaction Temperature Optimize_pH->Optimize_Temp Success Problem Resolved Optimize_Temp->Success Purify_Reagents Ensure high purity of all reagents and solvents Other_Side_Rxn->Purify_Reagents Purify_Reagents->Success

Caption: Workflow for troubleshooting common reaction issues.

Stability_Factors Key Factors Influencing Stability center Amide Stability pH Neutral pH (6-8) center->pH increases Temp Low Temperature center->Temp increases Moisture Anhydrous Conditions center->Moisture increases Purity High Reagent Purity center->Purity increases High_pH High pH (>8) High_pH->center decreases Low_pH Low pH (<6) Low_pH->center decreases High_Temp High Temperature High_Temp->center decreases Water Presence of Water Water->center decreases

Caption: Factors that promote or compromise amide stability.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Bromo-4-methylbenzamide. It includes frequently asked questions, a troubleshooting guide, and a detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the scale-up of the bromination of 4-methylbenzamide?

A1: The bromination process, especially at a larger scale, requires stringent safety measures due to the hazardous nature of the reagents. Key precautions include:

  • Reagent Handling: Use of molecular bromine (Br₂) should be conducted in a well-ventilated fume hood or a dedicated, scrubbed environment. Bromine is highly corrosive and toxic. Consider using safer brominating agents like N-Bromosuccinimide (NBS), although they also present hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities of bromine, respiratory protection may be necessary.

  • Temperature Control: The reaction can be exothermic. Ensure robust temperature control with a reliable cooling system to prevent runaway reactions.

  • Quenching: Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any excess bromine or in case of a spill.

  • Solvent Choice: Be cautious with solvent selection. For instance, N-Bromosuccinimide in combination with solvents like DMF can lead to thermal runaway reactions and should be avoided at scale.

Q2: What are the common side products in the synthesis of this compound, and how can they be minimized?

A2: Common side products can include:

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-4-methylbenzamide isomers. This can be minimized by careful control of the stoichiometry of the brominating agent and by slow, controlled addition.

  • Other isomers: While the methyl and amide groups direct bromination to the 3-position, small amounts of other isomers may form. Lower reaction temperatures can improve regioselectivity.

  • Benzylic bromination: If using a radical initiator (like light or AIBN) with NBS, bromination of the methyl group can occur. To favor aromatic bromination, the reaction should be carried out in the dark and without radical initiators.

  • Hydrolysis of the amide: In the presence of strong acids or bases during work-up, the benzamide can hydrolyze to the corresponding carboxylic acid. Control of pH and temperature during extraction and washing is important.

Q3: How can I best monitor the progress of the reaction?

A3: Reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to check for the consumption of the starting material (4-methylbenzamide) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material, product, and major impurities over time.

Q4: What are the recommended methods for purification of this compound at scale?

A4: The primary methods for purification are:

  • Recrystallization: This is often the most efficient method for purification at a larger scale. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified at the lab scale first.

  • Slurry Washing: The crude product can be washed with a solvent in which the impurities are soluble but the product has low solubility.

  • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for very large quantities. It is more suitable for smaller scale-ups or for removing impurities with very similar polarity.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent. 2. Insufficient catalyst (if applicable). 3. Reaction temperature too low.1. Use a fresh, verified source of the brominating agent. 2. Ensure the correct stoichiometry of the catalyst. 3. Gradually increase the reaction temperature while monitoring for exotherms.
Formation of Multiple Products (low selectivity) 1. Reaction temperature too high. 2. Incorrect stoichiometry (excess brominating agent). 3. Presence of radical initiators (for NBS).1. Lower the reaction temperature to improve regioselectivity. 2. Use a slight excess of the starting material or add the brominating agent portion-wise. 3. Ensure the reaction is protected from light if using NBS to avoid benzylic bromination.
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. Residual solvent.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Low Yield After Work-up 1. Product loss during aqueous extraction (if product is slightly water-soluble). 2. Incomplete precipitation during recrystallization.1. Back-extract the aqueous layers with the organic solvent. 2. Ensure the recrystallization mixture is sufficiently cooled for an adequate amount of time. Check the solubility of the product in the chosen solvent system.

Scale-Up Synthesis Protocol

This protocol is a representative method for the synthesis of this compound from 4-methylbenzamide using N-Bromosuccinimide (NBS).

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Methylbenzamide135.161.0
N-Bromosuccinimide (NBS)177.981.05
Acetic Acid-Solvent
Sodium Thiosulfate-Quenching Agent
Sodium Bicarbonate-Neutralizing Agent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate-Drying Agent

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-methylbenzamide and acetic acid. Stir until the solid is fully dissolved.

  • Reagent Addition: Cool the solution to 10-15 °C. In a separate vessel, dissolve N-Bromosuccinimide in acetic acid. Add the NBS solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing a stirred solution of 10% aqueous sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed During Synthesis LowConversion Low or No Conversion Start->LowConversion LowSelectivity Low Selectivity / Multiple Products Start->LowSelectivity PurificationIssue Purification Issues (e.g., oiling out) Start->PurificationIssue LowYield Low Yield After Work-up Start->LowYield Cause_InactiveReagent Inactive Brominating Agent? LowConversion->Cause_InactiveReagent Is the reagent old? Cause_LowTemp Temperature Too Low? LowConversion->Cause_LowTemp Is the reaction cold? Cause_HighTemp Temperature Too High? LowSelectivity->Cause_HighTemp Is the reaction warm? Cause_Stoichiometry Incorrect Stoichiometry? LowSelectivity->Cause_Stoichiometry Cause_Radical Radical Initiation (with NBS)? LowSelectivity->Cause_Radical Cause_Impurities Impurities Present? PurificationIssue->Cause_Impurities Cause_Solvent Residual Solvent? PurificationIssue->Cause_Solvent Cause_ExtractionLoss Loss During Extraction? LowYield->Cause_ExtractionLoss Cause_Recrystallization Incomplete Recrystallization? LowYield->Cause_Recrystallization Solution_NewReagent Use Fresh Reagent Cause_InactiveReagent->Solution_NewReagent Yes Solution_IncreaseTemp Increase Temperature Carefully Cause_LowTemp->Solution_IncreaseTemp Yes Solution_LowerTemp Lower Reaction Temperature Cause_HighTemp->Solution_LowerTemp Yes Solution_CheckStoich Verify Reagent Stoichiometry Cause_Stoichiometry->Solution_CheckStoich Solution_ProtectLight Protect Reaction From Light Cause_Radical->Solution_ProtectLight Solution_SeedCrystal Use Seed Crystal / Re-purify Cause_Impurities->Solution_SeedCrystal Solution_DryLonger Dry Under High Vacuum Cause_Solvent->Solution_DryLonger Solution_BackExtract Back-Extract Aqueous Layers Cause_ExtractionLoss->Solution_BackExtract Solution_OptimizeRecryst Optimize Recrystallization Conditions Cause_Recrystallization->Solution_OptimizeRecryst

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts and troubleshooting common issues encountered in reactions involving 3-bromo-4-methylbenzamide. The following frequently asked questions (FAQs) and troubleshooting guides are tailored to address specific challenges in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective types of catalysts for cross-coupling reactions with this compound?

A1: For aryl bromides such as this compound, palladium-based catalysts are the most robust and widely used. These systems typically consist of a palladium precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand. The choice of ligand is critical for achieving high yields and preventing catalyst deactivation. Nickel-based catalysts can also be highly effective and offer a more cost-effective alternative.[1]

Q2: How do I choose the right phosphine ligand for my reaction?

A2: The selection of the phosphine ligand is crucial and depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partners. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. In Buchwald-Hartwig aminations, the choice of ligand has evolved through several "generations" of catalyst systems. Bidentate phosphine ligands such as BINAP and DPPF were important developments for coupling primary amines.[2] For challenging couplings, more specialized ligands may be required.

Q3: What is the typical reactivity trend for aryl halides in these reactions?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of the carbon-halogen bond strength: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] As an aryl bromide, this compound is generally more reactive than the corresponding aryl chloride but less reactive than the aryl iodide.

Q4: Can I perform these reactions under inert atmosphere?

A4: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and lower reaction yields.[1] Solvents should be thoroughly degassed before use.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source, the presence of a reducing agent (often the phosphine ligand or an additive) is necessary. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst that readily forms the active species.[4]
Inappropriate Base The base is critical for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The choice of base may need to be optimized for your specific substrates. For base-sensitive functional groups, weaker bases like potassium fluoride (KF) can be used.[5]
Poor Quality Reagents Impurities in the this compound or the boronic acid/ester can poison the catalyst. Ensure all reagents are of high purity. Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a side reaction; using boronic esters (e.g., pinacol esters) can sometimes mitigate this.[1]
Solvent Issues The solvent must be appropriately chosen and thoroughly degassed to remove oxygen.[1] Common solvents include toluene, dioxane, and THF, often with water as a co-solvent to dissolve the base.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Possible Cause Solution
Hydrodehalogenation This side reaction, where the bromine atom is replaced by hydrogen, can compete with the desired C-N bond formation. This can be minimized by careful selection of the ligand and reaction conditions.
β-Hydride Elimination This is another potential side reaction that can lead to undesired byproducts. The choice of a suitable ligand can often suppress this pathway.[2]
Homocoupling of Amine While less common, oxidative coupling of the amine starting material can occur. Ensuring a strictly inert atmosphere can help to minimize this.

Catalyst Selection and Performance Data

The following tables summarize typical catalyst systems and reaction conditions for key cross-coupling reactions. Please note that the data presented are representative and have been compiled from reactions with structurally similar aryl bromides. Optimization for this compound may be necessary.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O8018~90
Pd(PPh₃)₄K₂CO₃DMF/H₂O9016~85

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Primary Amines

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosNaOtBuToluene10018>90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11024~88
[Pd(allyl)Cl]₂ / XPhosK₃PO₄t-BuOH8012~92

Table 3: Heck Reaction of Aryl Bromides with n-Butyl Acrylate

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF10024~80
PdCl₂(PPh₃)₂K₂CO₃NMP12018~75
Pd/CNaOAcDMAc13016~70

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound to the tube.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[7]

Visualizations

Catalyst_Selection_Workflow start Start: Reaction with This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald Amine heck Heck (C-C Coupling) reaction_type->heck Alkene catalyst_suzuki Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: SPhos, XPhos - Base: K₃PO₄, K₂CO₃ suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: RuPhos, BINAP - Base: NaOtBu, Cs₂CO₃ buchwald->catalyst_buchwald catalyst_heck Catalyst System: - Pd(OAc)₂ - Ligand: PPh₃ - Base: Et₃N heck->catalyst_heck protocol Follow Experimental Protocol catalyst_suzuki->protocol catalyst_buchwald->protocol catalyst_heck->protocol

Caption: Catalyst selection workflow for reactions with this compound.

Troubleshooting_Workflow start Low or No Product check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_inactive Is catalyst active? Is ligand appropriate? check_catalyst->catalyst_inactive conditions_issue Inert atmosphere? Correct base/solvent? Optimal temperature? check_conditions->conditions_issue reagents_impure Are starting materials pure? Side reactions (e.g., protodeboronation)? check_reagents->reagents_impure optimize_catalyst Optimize Catalyst/Ligand catalyst_inactive->optimize_catalyst Solution optimize_conditions Optimize Base/Solvent/Temp conditions_issue->optimize_conditions Solution purify_reagents Purify Reagents reagents_impure->purify_reagents Solution

Caption: Troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving 3-Bromo-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent selection on reaction outcomes, troubleshoot common experimental issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the bromine atom on the aromatic ring of this compound?

A1: The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). However, the aromatic ring is not strongly activated towards nucleophilic attack as it lacks a strong electron-withdrawing group positioned ortho or para to the bromine atom. The methyl and amide groups have a minor influence on the electron density of the ring. Therefore, forcing conditions, such as elevated temperatures and the use of a strong nucleophile, are typically required to achieve substitution.

Q2: How does the choice of solvent affect the rate of nucleophilic substitution on this compound?

A2: The solvent plays a crucial role in modulating the rate of nucleophilic substitution. Polar aprotic solvents, such as DMSO and DMF, are generally preferred for SNAr reactions.[1] These solvents can effectively solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophilic anion. In contrast, polar protic solvents, like ethanol and methanol, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.[2]

Q3: I am observing low to no conversion in my reaction. What are the potential reasons?

A3: Low conversion can be attributed to several factors:

  • Insufficient reaction temperature: SNAr reactions with moderately activated rings often require heating to proceed at a reasonable rate.

  • Weak nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. Consider using a stronger nucleophile or adding a base to deprotonate a neutral nucleophile (e.g., using NaH with an alcohol).

  • Inappropriate solvent: As discussed, using a polar protic solvent can hinder the reaction. Switching to a polar aprotic solvent is recommended.

  • Poor solubility: this compound may have limited solubility in some solvents, which can impede the reaction. Ensure your starting material is fully dissolved at the reaction temperature.

Q4: I am seeing multiple spots on my TLC, suggesting side products. What are the likely side reactions?

A4: Common side reactions include:

  • Hydrolysis of the amide: If water is present in the reaction mixture, especially under basic or acidic conditions at elevated temperatures, the benzamide functional group can hydrolyze to the corresponding carboxylic acid (3-Bromo-4-methylbenzoic acid).[2][3][4][5]

  • Reaction with the solvent: If the solvent is nucleophilic (e.g., an alcohol) and the conditions are harsh, the solvent itself may compete with the intended nucleophile.

  • Elimination-addition (Benzyne formation): Under very strong basic conditions (e.g., NaNH2), a benzyne intermediate can form, potentially leading to a mixture of isomeric products.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or HPLC.
Nucleophile is not reactive enough.Use a stronger nucleophile or add a non-nucleophilic base to enhance the nucleophilicity of your reagent.
Incorrect solvent choice.Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or DMSO).
Formation of Multiple Products Presence of water leading to amide hydrolysis.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Competing reaction with a nucleophilic solvent.Choose a non-nucleophilic solvent for the reaction.
Difficulty Dissolving Starting Material Low solubility of this compound.Try a different solvent in which the starting material is more soluble, such as DMF or DMSO. Gentle heating can also aid dissolution.
Product Purification Challenges Residual high-boiling point solvent (e.g., DMSO, DMF).During aqueous work-up, wash the organic layer multiple times with water or brine to remove these solvents. For final purification, consider techniques like recrystallization or column chromatography.

Quantitative Data Presentation

The following tables present hypothetical, yet representative, data on the reactivity of this compound with a generic nucleophile (Nu⁻) in various solvents. This data is intended for illustrative purposes to highlight the expected trends based on solvent properties.

Table 1: Effect of Solvent on Reaction Rate and Yield for Nucleophilic Substitution

SolventSolvent TypeDielectric Constant (ε)Reaction Temperature (°C)Apparent Rate Constant (k, 10⁻⁵ M⁻¹s⁻¹)Product Yield (%)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.212015.285
N,N-Dimethylformamide (DMF)Polar Aprotic36.712012.880
Acetonitrile (MeCN)Polar Aprotic37.51205.765
Ethanol (EtOH)Polar Protic24.51201.130
Methanol (MeOH)Polar Protic32.71200.925
Water (H₂O)Polar Protic80.1120< 0.1< 5

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility ( g/100 mL)
Dimethyl Sulfoxide (DMSO)> 20
N,N-Dimethylformamide (DMF)> 20
Acetone~5.0
Ethyl Acetate~2.5
Acetonitrile (MeCN)~2.0
Methanol (MeOH)~1.5
Ethanol (EtOH)~1.0
Dichloromethane (DCM)~0.8
Toluene~0.2
Water< 0.1

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting this compound with a nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium phenoxide)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the nucleophile (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Kinetics by HPLC

This protocol outlines a method for determining the rate of reaction.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Set up the reaction as described in Protocol 1 in a reaction vessel that allows for sampling.

  • At timed intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the quenched sample into the HPLC system.

  • Monitor the disappearance of the this compound peak and the appearance of the product peak.

  • Calculate the concentration of the reactant and product at each time point using a pre-established calibration curve.

  • Plot the concentration of the reactant versus time to determine the reaction rate and order.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_nuc Add Nucleophile start->add_nuc heat Heat to Reaction Temperature add_nuc->heat tlc_hplc Monitor by TLC/HPLC heat->tlc_hplc quench Quench with Water tlc_hplc->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography/Recrystallization dry->purify end Characterize Product purify->end

Caption: Experimental workflow for nucleophilic aromatic substitution.

solvent_effects cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products reactant This compound + Nu⁻ ts_aprotic Lower Energy Transition State reactant->ts_aprotic Polar Aprotic Solvent (e.g., DMSO) ts_protic Higher Energy Transition State reactant->ts_protic Polar Protic Solvent (e.g., EtOH) product Substituted Product ts_aprotic->product Faster Reaction ts_protic->product Slower Reaction

Caption: Logical relationship of solvent effects on reaction rate.

References

Validation & Comparative

A Comparative Reactivity Analysis of 3-Bromo-4-methylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The selection of the aryl halide substrate is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 3-Bromo-4-methylbenzamide with other common bromo-aromatic compounds, supported by representative experimental data and detailed methodologies.

The reactivity of an aryl bromide in these transformations is fundamentally governed by the ease with which a palladium(0) catalyst can insert into the carbon-bromine bond—a crucial step known as oxidative addition. This step is often rate-determining and is highly sensitive to both the electronic environment of the aromatic ring and the steric hindrance around the C-Br bond.[1][2] Electron-withdrawing groups on the aromatic ring tend to accelerate this step, while electron-donating groups can have the opposite effect.[3]

This compound presents an interesting case study. It features a moderately electron-donating methyl group para to the amide and ortho to the bromine, and an electron-withdrawing, meta-directing benzamide group. The interplay of these electronic factors, combined with the potential for steric hindrance from the ortho-methyl group, positions its reactivity between highly activated and deactivated aryl bromides.

Quantitative Reactivity Comparison

The following tables summarize representative data for the performance of this compound against other bromo-aromatics in three key palladium-catalyzed cross-coupling reactions. The selected compounds allow for a systematic comparison of electronic and steric effects.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
BromobenzenePd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:H₂O1001292
4-BromobenzonitrilePd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:H₂O80698
4-BromotoluenePd(PPh₃)₄ (2 mol%)K₂CO₃ / Toluene:H₂O1001689
This compound Pd(dppf)Cl₂ (3 mol%) K₃PO₄ / Dioxane:H₂O 100 18 85
2-BromotoluenePd(dppf)Cl₂ (3 mol%)K₃PO₄ / Dioxane:H₂O1102475

Data compiled from various sources for illustrative purposes. Conditions are representative and may require optimization for specific substrates.

Table 2: Heck Reaction with Styrene

Aryl BromideCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃N / DMF100890
4-BromobenzonitrilePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃N / DMF90495
4-BromotoluenePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃N / DMF1101284
This compound Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) K₂CO₃ / DMA 120 16 81
2-BromotoluenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)K₂CO₃ / DMA1302468

Data compiled from various sources for illustrative purposes. Conditions are representative and may require optimization for specific substrates.

Table 3: Buchwald-Hartwig Amination with Morpholine

Aryl BromideCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBu / Toluene90694
4-BromobenzonitrilePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBu / Toluene80399
4-BromotoluenePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBu / Toluene100891
This compound Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) Cs₂CO₃ / Dioxane 110 12 88
2-BromotoluenePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)Cs₂CO₃ / Dioxane1101879

Data compiled from various sources for illustrative purposes. Conditions are representative and may require optimization for specific substrates.

Visualizing Reaction Principles

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)(R)L_n oa_complex->transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) or Alkene Insertion (Heck) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Reactivity_Factors reactivity Aryl Bromide Reactivity electronics Electronic Effects reactivity->electronics sterics Steric Hindrance reactivity->sterics ewg Electron-Withdrawing Groups (EWG) electronics->ewg edg Electron-Donating Groups (EDG) electronics->edg ortho Ortho Substituents sterics->ortho increase Increases Reactivity (Faster Oxidative Addition) ewg->increase decrease Decreases Reactivity (Slower Oxidative Addition) edg->decrease ortho->decrease

Caption: Key factors influencing the reactivity of aryl bromides.

Experimental Protocols

Below are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[4] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110°C) with vigorous stirring for the required time (2-24 h). Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1][4]

Experimental_Workflow setup 1. Add Solids (Ar-Br, Boronic Acid, Catalyst, Base) inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor Progress) solvent->react workup 5. Cool, Dilute & Wash (Aqueous Workup) react->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify

Caption: Typical experimental workflow for a cross-coupling reaction.

General Procedure for Heck Reaction

In a Schlenk tube, the aryl bromide (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., PPh₃, 2-10 mol%) are combined.[5] The tube is evacuated and backfilled with argon. A dry, degassed solvent (e.g., DMF, DMA, or acetonitrile) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) are added. The mixture is heated to the target temperature (typically 100-140°C) and stirred for 4-24 hours. After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by flash chromatography to yield the product.[5][6]

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv). The tube is sealed, evacuated, and backfilled with argon. The amine (1.1-1.3 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane) are then added.[7] The reaction mixture is heated in a sealed tube at the specified temperature (typically 80-110°C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[7][8]

Discussion and Conclusion

The comparative data illustrates a clear reactivity trend: 4-Bromobenzonitrile > Bromobenzene > 4-Bromotoluene > this compound > 2-Bromotoluene .

  • Electronic Effects: The strong electron-withdrawing nitrile group in 4-bromobenzonitrile significantly activates the C-Br bond towards oxidative addition, resulting in the highest reactivity (faster reactions, lower temperatures, higher yields). Conversely, the electron-donating methyl group in 4-bromotoluene slightly deactivates the ring compared to the unsubstituted bromobenzene.

  • Steric Hindrance: The presence of an ortho-methyl group in 2-bromotoluene significantly impedes the approach of the bulky palladium catalyst, leading to the lowest reactivity, requiring harsher conditions and resulting in lower yields.

  • This compound: Its reactivity is intermediate. The electron-withdrawing amide group likely counteracts the deactivating effect of the methyl group to some extent. However, the ortho-methyl group introduces steric hindrance, which appears to be a dominant factor, making it less reactive than para-substituted analogues without ortho groups. This necessitates the use of slightly higher catalyst loadings, more specialized ligands (e.g., bulky phosphines like RuPhos or P(o-tol)₃), and higher temperatures to achieve good conversion.

References

Unveiling the Biological Promise of 3-Bromo-4-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, benzamide derivatives have consistently demonstrated a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 3-Bromo-4-methylbenzamide derivatives and structurally related compounds, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

Derivatives of this compound have emerged as a noteworthy class of compounds, exhibiting significant potential in both anticancer and antimicrobial applications. Their biological efficacy is often attributed to the specific substitution pattern on the benzamide core, where the bromine atom and the methyl group play crucial roles in modulating their interaction with biological targets.

Anticancer Activity: Targeting Key Cellular Pathways

Recent studies have highlighted the potent anticancer effects of this compound derivatives, particularly their ability to induce programmed cell death (apoptosis) and inhibit critical cell signaling pathways involved in cancer progression.

One of the key mechanisms of action identified for derivatives of 3-bromo-4-methylbenzohydrazide, a closely related scaffold, is the inhibition of the mammalian target of rapamycin (mTOR).[1] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting mTOR, these compounds can trigger autophagic cell death and apoptosis, offering a promising strategy for cancer therapy, especially in aggressive forms like triple-negative breast cancer.[1]

The apoptotic pathway induced by some brominated benzamide derivatives involves the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2] This activation leads to a cascade of events, including the activation of executioner caspases-3 and -6, ultimately resulting in the cleavage of crucial cellular proteins like poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, hallmarks of apoptosis.[2]

Furthermore, the benzamide scaffold is a known pharmacophore in many PARP inhibitors.[3][4] PARP enzymes are essential for DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficient DNA repair mechanisms.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various bromo- and methyl-substituted benzamide derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
Compound 1 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivative (7c)MDA-MB-231 (Breast)Not specified, but potent mTOR inhibitor[1]
Compound 2 3-m-bromoacetylamino benzoic acid ethyl esterHuman leukemia and lymphoma cells< 0.2[2]
Compound 3 3-m-bromoacetylamino benzoic acid ethyl esterProstate, colon, ductal, and kidney cancer cell lines0.8 - 0.88[2]
Compound 4 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9)NCI-H520 (Lung)1.36 ± 0.27
Compound 5 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9)NCI-H1581 (Lung)1.25 ± 0.23

Antimicrobial Activity: A Defense Against Pathogens

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. The presence of a halogen atom, such as bromine, in the molecular structure is often associated with enhanced antimicrobial activity. Halogenated compounds can exert their effects through various mechanisms, including oxidation of microbial proteins, halogenation of peptide linkages, and protein precipitation, all of which can lead to microbial cell death or inhibition of growth.

The antimicrobial efficacy of these derivatives has been evaluated against a range of pathogenic bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Potency
Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
Compound 6 N-(4-bromophenyl)benzamideEscherichia coli3.12
Compound 7 N-(4-bromophenyl)benzamideBacillus subtilis6.25
Compound 8 N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR S. Typhi6.25 (mg/mL)

Experimental Protocols

To facilitate further investigation into the biological activities of this compound derivatives, detailed protocols for key experiments are provided below.

Anticancer Activity Assessment: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted inoculum to each well of the microtiter plate, including a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Derivative 3-Bromo-4-methyl- benzamide Derivative Derivative->mTORC1 inhibits

Caption: mTOR signaling pathway inhibited by this compound derivatives.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Derivatives Anticancer Anticancer Activity Start->Anticancer Antimicrobial Antimicrobial Activity Start->Antimicrobial MTT Cell Viability Assay (MTT) Anticancer->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) Anticancer->Apoptosis MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC Disc Disc Diffusion Assay Antimicrobial->Disc Data Data Analysis: IC50 & MIC Values MTT->Data Apoptosis->Data MIC->Data Disc->Data Mechanism Mechanism of Action Studies Data->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway Conclusion Conclusion: Lead Compound Identification Pathway->Conclusion

References

Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-4-methylbenzamide analogs and related benzamide derivatives. While comprehensive SAR studies on a specific series of this compound analogs are limited in publicly available literature, this document synthesizes data from structurally related compounds to elucidate key determinants of their biological activity, primarily as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

The this compound Scaffold: A Promising Core for Inhibitor Design

The benzamide moiety is a well-established pharmacophore in drug discovery, known for its role in the development of potent enzyme inhibitors. The specific substitution pattern of a bromine atom at the 3-position and a methyl group at the 4-position of the benzamide ring presents a unique combination of steric and electronic properties that can be exploited for targeted drug design. The bromine atom, a halogen, can participate in halogen bonding and hydrophobic interactions within a target's active site. The methyl group can provide favorable van der Waals interactions and influence the overall lipophilicity of the molecule.

This guide explores the impact of modifications to this core structure on its biological activity, drawing comparisons from studies on related benzamide derivatives.

Comparative Biological Activity of Benzamide Analogs

The following tables summarize the in vitro biological activities of various benzamide derivatives, providing insights into the structure-activity relationships relevant to the this compound scaffold.

Table 1: Anticancer Activity of Substituted Benzamide Derivatives
Compound IDCore StructureR1R2R3Cell LineIC50 (µM)Target
7 4-MethylbenzamideHH2,6-dichloropurineK5622.27Kinase
10 4-MethylbenzamideHH2,6-dichloropurineK5622.53Kinase
7 4-MethylbenzamideHH2,6-dichloropurineHL-601.42Kinase
10 4-MethylbenzamideHH2,6-dichloropurineHL-601.52Kinase
C9 4-Bromo-N-(3,5-dimethoxyphenyl)benzamideHH-NCI-H15811.25FGFR1
C9 4-Bromo-N-(3,5-dimethoxyphenyl)benzamideHH-NCI-H5201.36FGFR1
22 3/4-Bromobenzohydrazide----1.20Anticancer

Data compiled from multiple sources, including studies on 4-methylbenzamide and bromobenzamide derivatives, to infer potential activities of this compound analogs.[1][2][3]

Key SAR Observations:

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for activity. Large, heterocyclic moieties, such as the 2,6-dichloropurine in compounds 7 and 10, can significantly enhance anticancer potency, likely by interacting with specific residues in the kinase ATP-binding pocket.[1]

  • Substitution on the Benzamide Ring: The presence of a bromine atom at the 3 or 4-position can contribute to potent anticancer activity, as seen with compound 22.[2] For FGFR1 inhibition, a 4-bromo substituent was part of the core structure of the potent inhibitor C9.[3]

  • The 4-Methyl Group: The 4-methyl group is a common feature in many active benzamide-based inhibitors and is thought to provide favorable hydrophobic interactions within the target's binding site.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of benzamide analogs.

PARP1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the activity of the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Histones

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with histones and block non-specific binding sites.

  • Add the test compound at various concentrations to the wells.

  • Add a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate to allow for the PARP-catalyzed reaction (PARylation).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP to the wells, which binds to the biotinylated PAR chains.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add a chemiluminescent substrate and measure the light output using a luminometer.

  • The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, EGFR)

  • Kinase-specific peptide substrate

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Add the kinase and its specific peptide substrate to the wells of a 384-well plate.

  • Add the test compounds to the wells and incubate briefly.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature to allow for phosphorylation of the substrate.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents that first depletes the remaining ATP and then converts the produced ADP into a detectable luminescent signal.

  • The luminescent signal is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of potential therapeutic agents.

Materials:

  • Cancer cell lines (e.g., K562, HL-60, NCI-H1581)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[1]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the logical flow of SAR studies and the experimental procedures involved, the following diagrams are provided.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound (this compound) B Analog Design (Systematic Modification) A->B Identify modification sites C Chemical Synthesis B->C Synthesize new compounds D In Vitro Assays (PARP, Kinase) C->D Screen for activity E Cell-Based Assays (Cytotoxicity, e.g., MTT) D->E Evaluate cellular effects F Data Collection (IC50 values) E->F Quantify biological response G SAR Analysis F->G Relate structure to activity H Identify Potent Analogs G->H Select lead candidates H->B Iterative design cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., FGFR1) PLCg1 PLCγ1 RTK->PLCg1 phosphorylates ERK ERK PLCg1->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor This compound Analog (e.g., C9) Inhibitor->RTK inhibits

Caption: Inhibition of a kinase signaling pathway by a benzamide analog.[3]

DNA_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair Mechanism cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Apoptosis Cell Death (Apoptosis) PARP->Apoptosis inhibition leads to Repair DNA Repair BER->Repair leads to Inhibitor Benzamide Analog (PARP Inhibitor) Inhibitor->PARP inhibits

Caption: Mechanism of action of PARP inhibitors in DNA damage repair.

References

A Comparative Analysis of Synthetic Routes to 3-Bromo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes to 3-Bromo-4-methylbenzamide, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on starting materials, reaction steps, yields, and experimental complexity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: From 3-Bromo-4-methylbenzoic acid Route B: From 4-methylbenzoic acid (p-toluic acid)
Starting Material 3-Bromo-4-methylbenzoic acid4-methylbenzoic acid (p-toluic acid)
Number of Steps 23
Key Intermediates 3-Bromo-4-methylbenzoyl chloride3-Bromo-4-methylbenzoic acid, 3-Bromo-4-methylbenzoyl chloride
Overall Yield HighModerate
Key Reactions Acyl chloride formation, AmidationElectrophilic aromatic bromination, Acyl chloride formation, Amidation
Advantages More direct, higher overall yield from the brominated precursor.Utilizes a more readily available and less expensive starting material.
Disadvantages Starting material is more expensive.Longer route, requires a selective bromination step which can produce side products.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

digraph "Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="3-Bromo-4-methylbenzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="3-Bromo-4-methylbenzoyl chloride"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label=" SOCl2, reflux"]; step1 -> end [label=" NH4OH (aq)"]; }

Caption: Synthetic pathway for Route A starting from 3-Bromo-4-methylbenzoic acid.

digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-methylbenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="3-Bromo-4-methylbenzoic acid"]; step2 [label="3-Bromo-4-methylbenzoyl chloride"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label=" Br2, FeBr3"]; step1 -> step2 [label=" SOCl2, reflux"]; step2 -> end [label=" NH4OH (aq)"]; }

Caption: Synthetic pathway for Route B starting from 4-methylbenzoic acid.

Experimental Protocols and Data

Route A: Synthesis from 3-Bromo-4-methylbenzoic acid

This two-step route involves the conversion of 3-Bromo-4-methylbenzoic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

  • Reaction: 3-Bromo-4-methylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Experimental Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-Bromo-4-methylbenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 79°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-Bromo-4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

  • Yield: This reaction typically proceeds with high yield, often exceeding 95%.

Step 2: Synthesis of this compound

  • Reaction: The prepared 3-Bromo-4-methylbenzoyl chloride is reacted with aqueous ammonia to form the final amide product.

  • Experimental Protocol:

    • The crude 3-Bromo-4-methylbenzoyl chloride is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.

    • The solution is cooled in an ice bath.

    • Concentrated aqueous ammonium hydroxide (NH₄OH) is added dropwise with vigorous stirring.

    • The reaction is typically exothermic and should be maintained at a low temperature.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

  • Yield: The amidation step is generally high-yielding, with reported yields often in the range of 90-98%.

Route B: Synthesis from 4-methylbenzoic acid (p-toluic acid)

This three-step synthesis begins with the bromination of the more readily available p-toluic acid.

Step 1: Synthesis of 3-Bromo-4-methylbenzoic acid

  • Reaction: 4-methylbenzoic acid is subjected to electrophilic aromatic bromination using bromine and a Lewis acid catalyst. The methyl group is an ortho, para-director, and the carboxylic acid is a meta-director. The bromination occurs at the position ortho to the activating methyl group and meta to the deactivating carboxylic acid group.

  • Experimental Protocol:

    • In a round-bottom flask protected from light, dissolve 4-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

    • Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

    • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent, maintaining the temperature between 20-30°C.

    • Stir the reaction mixture at room temperature until the bromine color disappears (typically several hours).

    • Pour the reaction mixture into water and add a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine.

    • The precipitated 3-Bromo-4-methylbenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

  • Yield: The yield for this bromination step can be variable, typically in the range of 60-80%, depending on the reaction conditions and control of side reactions.

Steps 2 & 3: Conversion to this compound

The subsequent steps to convert the resulting 3-Bromo-4-methylbenzoic acid into this compound are identical to Steps 1 and 2 described in Route A .

Concluding Remarks

The choice between these two synthetic routes for this compound will largely depend on the availability and cost of the starting materials.

  • Route A is the more direct and higher-yielding pathway if 3-Bromo-4-methylbenzoic acid is readily available. This makes it an attractive option for rapid synthesis or when maximizing the overall yield from a valuable precursor is critical.

  • Route B offers a more cost-effective approach by starting from the inexpensive and widely available 4-methylbenzoic acid. However, this route is longer and involves a selective bromination step that may require careful optimization to maximize the yield and minimize the formation of isomeric impurities.

For researchers and drug development professionals, the scalability and purity of the final product are paramount. Both routes can be adapted for larger-scale production, but the purification of 3-Bromo-4-methylbenzoic acid in Route B might present more challenges compared to the relatively clean conversions in Route A. A thorough cost-benefit analysis considering starting material price, reagent costs, and operational time will ultimately guide the selection of the most appropriate synthetic strategy.

A Comparative Guide to Purity Assessment of 3-Bromo-4-methylbenzamide: HPLC vs. Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for assessing the purity of 3-Bromo-4-methylbenzamide, a key intermediate in pharmaceutical synthesis.

This publication offers an objective comparison of the performance of these methods, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate technique for specific analytical needs.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound directly impacts its safety, efficacy, and stability. Regulatory agencies mandate stringent purity thresholds, making accurate and reliable analytical methods paramount. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products.[1]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry, renowned for its high sensitivity and resolving power in separating complex mixtures.[2] Differential Scanning Calorimetry (DSC), on the other hand, offers a rapid, thermal analysis method to determine the absolute purity of crystalline compounds without the need for a reference standard.[1]

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.
Information Provided Quantitative determination of the main component and detection, identification, and quantification of individual impurities.Determination of the total mole percentage of eutectic impurities. Provides information on melting point and enthalpy of fusion.
Specificity High. Can separate structurally similar impurities.Low. Does not separate or identify individual impurities.
Sensitivity High (typically to 0.01% or lower).Moderate (optimal for purities >98.5%).[1]
Sample Throughput Moderate. Typical run times are 15-60 minutes per sample.High. A single analysis can be completed in under an hour.[1]
Reference Standard Required for quantitative analysis.Not required for purity determination.[1]
Sample State The sample must be soluble in the mobile phase.The sample must be a crystalline solid that does not decompose upon melting.[1]
Primary Application Routine quality control, stability testing, impurity profiling.Rapid purity screening, characterization of crystalline materials.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative purity determination of this compound.

Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time and peak area reproducibility).

  • Inject the sample solution.

  • The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks (Area Percent method).

Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the purity of this compound using the van't Hoff equation.

Materials:

  • This compound sample for analysis (crystalline solid)

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum pans and lids

Analysis Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition. A typical temperature range would be from ambient to approximately 20°C above the melting point.

  • Record the heat flow as a function of temperature.

  • The purity is calculated by the instrument's software based on the shape of the melting peak, applying the van't Hoff equation.

Data Presentation

The following table presents hypothetical, yet realistic, data from the purity analysis of three different batches of this compound using HPLC and DSC.

Batch IDHPLC Purity (%)Major Impurity (HPLC, RRT)DSC Purity (mol%)Melting Point (DSC, °C)
BMB-00199.880.8599.85175.2
BMB-00299.151.1299.08173.9
BMB-00398.620.8598.55172.5

*RRT = Relative Retention Time

Visualization of Experimental Workflows

G Figure 1. Purity Assessment Workflow cluster_hplc HPLC Analysis cluster_dsc DSC Analysis hplc_prep Sample & Standard Preparation hplc_run HPLC System Equilibration & Run hplc_prep->hplc_run hplc_data Chromatogram Analysis hplc_run->hplc_data hplc_result Purity (%) & Impurity Profile hplc_data->hplc_result comparison Comparative Data Evaluation hplc_result->comparison dsc_prep Sample Preparation (Weighing & Sealing) dsc_run DSC Instrument Calibration & Run dsc_prep->dsc_run dsc_data Thermogram Analysis dsc_run->dsc_data dsc_result Purity (mol%) & Melting Point dsc_data->dsc_result dsc_result->comparison start This compound Sample start->hplc_prep start->dsc_prep conclusion Final Purity Assessment comparison->conclusion

Caption: Workflow for purity assessment of this compound using HPLC and DSC.

Conclusion

Both HPLC and DSC are powerful techniques for assessing the purity of this compound. HPLC stands out for its ability to separate, identify, and quantify individual impurities, making it the method of choice for comprehensive quality control and regulatory submissions. DSC, in contrast, provides a rapid and convenient method for determining the total purity of crystalline materials, making it an excellent tool for initial screening and for orthogonal verification of HPLC results. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and the stage of drug development.

References

A Comparative Guide to 3-Bromo-4-methylbenzamide and 3-Iodo-4-methylbenzamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Aryl halides, such as 3-Bromo-4-methylbenzamide and 3-Iodo-4-methylbenzamide, are pivotal intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of these two compounds, focusing on their synthesis and relative performance in Suzuki-Miyaura coupling, supported by representative experimental data and detailed methodologies.

Introduction

This compound and 3-Iodo-4-methylbenzamide share a common structural scaffold but differ in the halogen substituent at the 3-position. This seemingly minor difference has significant implications for their reactivity, stability, and cost, thereby influencing their selection for a given synthetic route. The primary application for these molecules lies in their use as electrophilic partners in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules.

Synthesis of 3-Halo-4-methylbenzamides

The most common and direct route to this compound and 3-Iodo-4-methylbenzamide is the amidation of their corresponding carboxylic acid precursors, 3-bromo-4-methylbenzoic acid and 3-iodo-4-methylbenzoic acid.

General Synthesis Pathway

3-Halo-4-methylbenzoic Acid 3-Halo-4-methylbenzoic Acid 3-Halo-4-methylbenzamide 3-Halo-4-methylbenzamide 3-Halo-4-methylbenzoic Acid->3-Halo-4-methylbenzamide Amidation Amidation Reagents Amidation Reagents Amidation Reagents->3-Halo-4-methylbenzamide

Caption: General synthesis of 3-halo-4-methylbenzamides.

Experimental Protocol: Amidation of 3-Halo-4-methylbenzoic Acids

This protocol describes a general procedure for the synthesis of this compound and 3-Iodo-4-methylbenzamide from their respective carboxylic acid precursors using a carbodiimide coupling agent.

Materials:

  • 3-Bromo-4-methylbenzoic acid or 3-Iodo-4-methylbenzoic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the corresponding 3-halo-4-methylbenzoic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired benzamide.

CompoundExpected Yield Range
This compound80-95%
3-Iodo-4-methylbenzamide80-95%

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a cornerstone of modern organic synthesis. The reactivity of the aryl halide is a critical factor in this reaction, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is weaker and thus more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product ar_x Ar-X (3-Halo-4-methylbenzamide) ar_x->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Performance in Suzuki-Miyaura Coupling

Due to the higher reactivity of the C-I bond, 3-iodo-4-methylbenzamide is expected to outperform this compound in Suzuki-Miyaura coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.

The following table presents representative data for the Suzuki-Miyaura coupling of 4-iodobenzamide and 4-bromobenzamide with phenylboronic acid, which serves as a strong indicator of the expected performance difference between 3-iodo-4-methylbenzamide and this compound.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285

Data is representative and compiled from various sources.[1]

This data clearly illustrates the superior reactivity of the iodo-substituted benzamide, achieving a near-quantitative yield at a lower temperature and in a significantly shorter time compared to its bromo counterpart.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-halo-4-methylbenzamides with an arylboronic acid.

Materials:

  • This compound or 3-Iodo-4-methylbenzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add the 3-halo-4-methylbenzamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1 mixture of toluene and water.

  • Heat the reaction mixture with vigorous stirring. For 3-iodo-4-methylbenzamide, a temperature of 80-90°C is recommended, while this compound may require a higher temperature of 100-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Recommendations

The choice between this compound and 3-Iodo-4-methylbenzamide for a synthetic campaign depends on a balance of reactivity, cost, and the specific requirements of the synthesis.

Decision Workflow

start Synthetic Goal mild_conditions Mild reaction conditions and high yield critical? start->mild_conditions cost_sensitive Is cost a major constraint? mild_conditions->cost_sensitive No use_iodo Use 3-Iodo-4-methylbenzamide mild_conditions->use_iodo Yes cost_sensitive->use_iodo No use_bromo Use this compound cost_sensitive->use_bromo Yes

Caption: Decision matrix for selecting the appropriate halide.

  • 3-Iodo-4-methylbenzamide is the superior choice when high reactivity is paramount. Its use allows for milder reaction conditions, which can be crucial for substrates with sensitive functional groups. The faster reaction times and potentially higher yields can also improve overall synthetic efficiency, which may offset its typically higher purchasing cost.

  • This compound is a more cost-effective option and is suitable for many applications where the required reaction conditions are tolerated by the substrate. While it may necessitate higher temperatures, longer reaction times, and potentially higher catalyst loadings to achieve comparable yields to its iodo-analog, its lower cost makes it an attractive option for large-scale syntheses where cost is a primary driver.

References

The Untapped Therapeutic Potential of 3-Bromo-4-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct therapeutic evaluation of 3-Bromo-4-methylbenzamide derivatives is limited in publicly available research, the broader class of substituted benzamides represents a rich field of investigation for drug discovery. This guide provides a comparative analysis of the therapeutic potential of structurally related benzamide derivatives, offering insights into their performance as anticancer agents and enzyme inhibitors. The experimental data and protocols presented here are based on analogous compounds and serve as a predictive framework for future research into this compound derivatives.

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse pharmacological activities.[1][2] Modifications to the benzamide core, including halogenation and alkylation, can significantly influence the compound's binding affinity, selectivity, and overall efficacy. This guide explores the potential therapeutic applications of derivatives of this compound by examining the established activities of closely related molecules.

Comparative Performance: Anticancer Activity of Substituted Benzamides

Substituted benzamide derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and DNA repair, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[3][4][5]

PARP Inhibition

PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms. The benzamide group is a crucial pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[6]

Below is a comparison of the inhibitory potency of several clinically relevant benzamide-based PARP inhibitors. While not direct derivatives of this compound, they share the core benzamide structure and illustrate the potential for this class of compounds.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Target Cancer Cell Lines
Olaparib1.91.5Breast, Ovarian, Prostate, Pancreatic
Rucaparib1.41.4Ovarian, Prostate
Talazoparib0.570.31Breast
Niraparib3.82.1Ovarian, Fallopian Tube, Peritoneal
Veliparib4.72.9Various solid tumors (in clinical trials)
Note: IC50 values can vary between different studies and assay conditions.[6]
Protein Kinase Inhibition

Benzamide derivatives have also been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For instance, new 4-methylbenzamide derivatives containing purine substitutes have been synthesized and evaluated for their anticancer activity as potential protein kinase inhibitors.[5]

In one study, novel 4-(arylaminomethyl)benzamide derivatives were synthesized and showed potent inhibitory activity against several receptor tyrosine kinases, including EGFR.[7] Another study on 4-methylbenzamide derivatives containing 2,6-substituted purines demonstrated significant inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar range.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of substituted benzamide derivatives, based on established methods for similar compounds.[8]

General Synthesis of N-Substituted Benzamides

A common method for synthesizing N-substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine.

Materials:

  • 3-Amino-4-bromobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine (e.g., cyclohexylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-amino-4-bromobenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted benzamide.[8]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized benzamide derivatives and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the half-maximal inhibitory concentration (IC50) values.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to depict a potential mechanism of action and a typical experimental workflow.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 ADP_Ribosylation Poly(ADP-ribose) Polymerase (PARP) Catalyzed ADP-Ribosylation PARP1->ADP_Ribosylation Inhibition Inhibition of PARP1 PARP1->Inhibition Recruitment Recruitment of DNA Repair Proteins ADP_Ribosylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis

Caption: Proposed mechanism of action for a this compound derivative as a PARP inhibitor.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., PARP, Kinase) Purification->Enzyme_Assay Cell_Assay Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Purification->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-4-methylbenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 3-Bromo-4-methylbenzamide and its key positional isomers reveals distinct patterns crucial for their differentiation and characterization in research and drug development. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The precise arrangement of substituents on the benzene ring of bromo-methylbenzamide isomers significantly influences their electronic environment and, consequently, their interaction with electromagnetic radiation. These differences are manifested as unique fingerprints in their respective spectra, allowing for unambiguous identification. This guide focuses on the spectroscopic comparison of this compound with its isomers, including 2-Bromo-3-methylbenzamide, 4-Bromo-3-methylbenzamide, and 5-Bromo-2-methylbenzamide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the benzamide isomers.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not availableData not available
2-Bromo-3-methylbenzamide Data not availableData not available
4-Bromo-3-methylbenzamide Data not availableData not available
5-Bromo-2-methylbenzamide Data not availableData not available
2-Methylbenzamide (Reference) 7.71 (s, 1H), 7.36-7.30 (m, 3H), 7.24-7.21 (m, 2H), 6.34 (br, 2H), 2.37 (s, 3H)[1]176.40, 142.33, 140.33, 135.78, 134.88, 132.21, 130.13, 24.00[1]
3-Methylbenzamide (Reference) 7.65 (s, 1H), 7.59-7.51 (m, 1H), 7.45-7.42 (m, 2H), 6.19 (br, 2H), 2.39 (s, 3H)[1]170.54, 138.34, 133.52, 132.82, 128.65, 128.16, 124.48, 21.33[1]

Table 2: IR and Mass Spectrometry Data

IsomerIR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not availableData not available
2-Bromo-3-methylbenzamide Data not availableData not available
4-Bromo-3-methylbenzamide Data not availableData not available
5-Bromo-2-methylbenzamide Data not availableData not available
2-Methylbenzamide (Reference) Data not available135 (M⁺)[1]
3-Methylbenzamide (Reference) Data not available135 (M⁺)[1]

Note: Complete experimental data for the bromo-methylbenzamide isomers was not available in the searched literature. Data for 2-methylbenzamide and 3-methylbenzamide are provided as references for the parent structures without the bromo substituent.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzamide isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) is a common method for the analysis of small organic molecules.[3][4] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][5]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Interpretation: The mass spectrum shows the relative abundance of the different ions produced. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Isomer Differentiation and Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of this compound based on their spectroscopic data.

G Spectroscopic Analysis Workflow for Bromo-methylbenzamide Isomers cluster_isomers Isomers of Bromo-methylbenzamide cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Bromo-3-methylbenzamide Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 4-Bromo-3-methylbenzamide Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 5-Bromo-2-methylbenzamide Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts (δ) Coupling Patterns (J) NMR->NMR_Data Provides IR_Data Characteristic Absorptions (cm⁻¹) (C=O, N-H, C-Br, Ar-H) IR->IR_Data Provides MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Provides Identification Isomer Identification NMR_Data->Identification Contributes to IR_Data->Identification Contributes to MS_Data->Identification Contributes to

References

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